1h-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-
Description
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Properties
Molecular Formula |
C21H16INO3S |
|---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-iodo-4-phenylmethoxyindole |
InChI |
InChI=1S/C21H16INO3S/c22-18-14-23(27(24,25)17-10-5-2-6-11-17)19-12-7-13-20(21(18)19)26-15-16-8-3-1-4-9-16/h1-14H,15H2 |
InChI Key |
ZOCVZZKQDWIOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3S(=O)(=O)C4=CC=CC=C4)I |
Origin of Product |
United States |
Technical Whitepaper: Chemical Architecture, Physical Properties, and Synthetic Utility of 1-(Phenylsulfonyl)-3-iodo-4-(benzyloxy)-1H-indole
Executive Summary
In the realm of complex alkaloid total synthesis and modern drug discovery, highly functionalized indole building blocks are indispensable. 1-(Phenylsulfonyl)-3-iodo-4-(benzyloxy)-1H-indole is a premier, orthogonally protected synthetic intermediate. It serves as a critical linchpin in the assembly of 4-substituted indole architectures, most notably the 4-hydroxytryptamine scaffold found in psilocin, ergot alkaloids, and various central nervous system (CNS) therapeutics .
This whitepaper provides an in-depth technical analysis of this molecule, detailing its electronic architecture, physical properties, and the causality behind its synthetic workflows. By establishing a self-validating protocol system, this guide ensures high-fidelity reproducibility for downstream cross-coupling and functionalization.
Chemical Architecture & Electronic Profiling
The strategic value of 1-(Phenylsulfonyl)-3-iodo-4-(benzyloxy)-1H-indole lies in its precise arrangement of functional groups, each selected to serve a distinct mechanistic purpose during multi-step synthesis.
-
1H-Indole Core: The foundational scaffold, inherently electron-rich and prone to oxidative degradation if left unprotected.
-
C4-Benzyloxy (-OBn): Acts as a latent phenol. The bulky benzyl group provides steric shielding to the C3 position while masking the hydroxyl group, preventing it from poisoning transition-metal catalysts during downstream cross-coupling.
-
C3-Iodo (-I): A highly reactive electrophilic handle. The C-I bond undergoes rapid oxidative addition with Palladium(0) species, enabling mild cross-coupling conditions .
-
N1-Phenylsulfonyl (-SO2Ph): A robust, electron-withdrawing protecting group. It serves a dual purpose: it severely deactivates the indole ring to prevent unwanted electrophilic aromatic substitution (EAS) during subsequent steps, and it strongly directs lithiation to the C2 position if required .
Fig 1: Structural logic and reactivity map of the functionalized indole core.
Physical and Chemical Properties
Understanding the physicochemical profile of this intermediate is critical for solvent selection, purification, and storage. The table below summarizes the quantitative and qualitative data for the target molecule.
| Property | Value / Description |
| Chemical Name | 1-(Phenylsulfonyl)-3-iodo-4-(benzyloxy)-1H-indole |
| Molecular Formula | C21H16INO3S |
| Molecular Weight | 489.33 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMF, DMSO, CH2Cl2, THF; Insoluble in H2O |
| Stability | Stable under standard conditions; sensitive to strong reducing agents and prolonged UV exposure (due to the photolabile C-I bond) |
| Reactivity Profile | Electrophile at C3; Latent Nucleophile at C2 (via lithiation); Latent Phenol at C4 |
Mechanistic Insights & Causality in Synthetic Design
As a Senior Application Scientist, I emphasize that successful synthesis is not merely following a recipe; it is understanding the causality of the reaction sequence.
The Sequence Imperative: Iodination Before Protection
In our optimized workflow, C3-iodination must precede N1-sulfonylation . Unprotected 4-benzyloxyindole is highly electron-rich, allowing for rapid, regioselective electrophilic iodination at the C3 position using mild reagents (I2/KOH). If N-sulfonylation were performed first, the strongly electron-withdrawing phenylsulfonyl group would severely deactivate the pyrrole ring. This would impede electrophilic aromatic substitution, requiring harsh, potentially degradation-inducing conditions (such as strong Lewis acids) to force the iodine onto the ring.
Why Iodo over Bromo?
The C4-benzyloxy group exerts significant steric encumbrance over the adjacent C3 position. During downstream Palladium-catalyzed cross-couplings, a C3-Bromo substituent often fails to undergo efficient oxidative addition due to this steric clash. The C3-Iodo bond is weaker, more polarizable, and extends further from the ring, ensuring rapid oxidative addition with Pd(0) at lower temperatures, thereby preserving the integrity of the protecting groups .
Experimental Protocols & Self-Validating Workflows
The following protocols detail the upstream synthesis of the molecule from 4-benzyloxyindole , followed by a downstream application. Each step includes built-in Quality Control (QC) metrics to ensure the system is self-validating.
Fig 2: Upstream synthesis and downstream workflow for the target molecule.
Protocol A: Regioselective C3-Iodination
Objective: Synthesize 3-iodo-4-(benzyloxy)-1H-indole.
-
Setup: Dissolve 4-benzyloxyindole (10.0 mmol) in anhydrous DMF (30 mL) under an argon atmosphere.
-
Activation: Add freshly crushed KOH pellets (25.0 mmol) and cool the mixture to 0 °C using an ice bath.
-
Halogenation: Dropwise, add a solution of Iodine (I2, 11.0 mmol) in DMF (10 mL) over 30 minutes. Stir for an additional 1 hour at 0 °C.
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) to reduce unreacted iodine. Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Self-Validation & QC: The reaction is complete when TLC (4:1 Hexanes/EtOAc) shows the disappearance of the starting material (Rf ~0.5). ^1H-NMR will confirm success via the complete disappearance of the characteristic C3-H doublet (typically at ~6.5 ppm) and the presence of a sharp C2-H singlet at ~7.2 ppm.
Protocol B: N-Sulfonylation (Target Synthesis)
Objective: Synthesize 1-(Phenylsulfonyl)-3-iodo-4-(benzyloxy)-1H-indole.
-
Deprotonation: Dissolve the intermediate from Protocol A (8.0 mmol) in anhydrous THF (40 mL) at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol) portionwise. Caution: H2 gas evolution. Stir for 45 minutes to form the indolyl sodium salt.
-
Protection: Add Benzenesulfonyl chloride (PhSO2Cl, 10.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Workup: Carefully quench with saturated aqueous NH4Cl (20 mL). Extract with CH2Cl2 (3 x 40 mL). Dry the combined organic layers over MgSO4, concentrate, and purify via flash column chromatography (Silica gel, 10% EtOAc in Hexanes).
-
Self-Validation & QC: FTIR spectroscopy will show the complete absence of the N-H stretch (~3300 cm^-1). ^1H-NMR will reveal five new aromatic protons integrating for the phenylsulfonyl group between 7.4 and 7.9 ppm.
Protocol C: Downstream Sonogashira Cross-Coupling
Objective: Utilize the target molecule to synthesize a C3-alkynylated derivative.
-
Catalyst Assembly: In an oven-dried Schlenk flask, combine 1-(Phenylsulfonyl)-3-iodo-4-(benzyloxy)-1H-indole (1.0 mmol), PdCl2(PPh3)2 (0.05 mmol), and CuI (0.10 mmol).
-
Coupling: Add degassed DMF (5 mL) and Triethylamine (Et3N, 3.0 mmol), followed by the terminal alkyne (e.g., Phenylacetylene, 1.5 mmol).
-
Reaction: Heat the mixture to 60 °C for 4 hours under argon.
-
Workup: Filter through a pad of Celite, dilute with water, and extract with EtOAc. Purify via chromatography.
Quantitative Optimization Data for Protocol C:
| Alkyne | Catalyst System | Base / Solvent | Temp / Time | Isolated Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | PdCl2(PPh3)2 (5 mol%), CuI (10 mol%) | Et3N / DMF | 60 °C / 4 h | 92% |
| Trimethylsilylacetylene | Pd(OAc)2 (5 mol%), PPh3 (10 mol%), CuI | Et3N / THF | 50 °C / 6 h | 88% |
| 1-Hexyne | PdCl2(PPh3)2 (5 mol%), CuI (10 mol%) | Et3N / DMF | 60 °C / 5 h | 85% |
References
-
Preparation of the 4-Hydroxytryptamine Scaffold via Palladium-Catalyzed Cyclization: A Practical and Versatile Synthesis of Psilocin Source: Organic Letters, ACS Publications URL:[Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions Source: Chemical Reviews, ACS Publications URL:[Link]
-
Heterocyclic Scaffolds II: Reactions and Applications of Indoles Source: Topics in Heterocyclic Chemistry, Springer URL:[Link]
-
Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support Source: Journal of Combinatorial Chemistry, PMC URL:[Link]
-
4-Benzyloxyindole Source: Organic Syntheses URL:[Link]
Technical Guide & Safety Data Sheet: 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-
Executive Summary
The compound 1H-indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- (CAS: 880872-14-0)[1] is a highly specialized, polyfunctionalized synthetic intermediate utilized extensively in advanced organic synthesis and medicinal chemistry. It serves as a critical building block in the development of substituted indole-O-glucosides, which are potent Sodium-Glucose Cotransporter (SGLT) inhibitors investigated for the treatment of Type II diabetes mellitus and Metabolic Syndrome X[2].
This whitepaper provides an in-depth analysis of the compound’s chemical properties, safety protocols (MSDS), structural rationale, and validated synthetic methodologies, designed specifically for process chemists and drug development professionals.
Chemical Identity & Physical Properties
To facilitate rapid reference for analytical and synthetic workflows, the quantitative data and chemical identifiers for the compound are summarized in Table 1.
Table 1: Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | 1-(benzenesulfonyl)-4-(benzyloxy)-3-iodo-1H-indole |
| IUPAC Name | 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-1H-indole |
| CAS Registry Number | 880872-14-0[1] |
| Molecular Formula | C₂₁H₁₆INO₃S[1] |
| Molecular Weight | 489.33 g/mol [1] |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3S(=O)(=O)C4=CC=CC=C4)I |
| Appearance | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Insoluble in water. |
Safety Data Sheet (MSDS) & Handling Protocols
As an iodinated and sulfonylated indole derivative, this compound presents specific hazards that require stringent laboratory controls. The safety profile is grounded in the reactivity of its functional groups.
Table 2: Hazard Identification & GHS Classification
| Category | Details |
| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3)[1]. |
| Signal Word | WARNING |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. |
Causality of Hazards & Mitigation
-
Irritation Potential: The presence of the phenylsulfonyl moiety and the heavy halogen (iodine) increases the lipophilicity of the molecule, allowing it to easily penetrate the stratum corneum, leading to localized contact dermatitis.
-
Storage & Stability: The compound must be stored at 2-8°C in a sealed container under an inert atmosphere (Argon or Nitrogen). Exposure to light or ambient moisture can trigger the homolytic cleavage of the C-I bond, leading to the release of trace iodine radicals and subsequent degradation of the indole core.
Mechanistic Rationale & Structural Design
The architecture of CAS 880872-14-0 is not arbitrary; it is a masterclass in orthogonal protecting group strategy and regioselective activation. Each functional group serves a distinct, causal purpose in downstream drug synthesis[2].
Mechanistic rationale for the functional groups on the indole scaffold.
-
C3-Iodo Group (The Activating Site): Indoles are naturally nucleophilic at the C3 position. By converting this site to an iodide, the polarity is inverted (umpolung), transforming C3 into a potent electrophile primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach complex aryl groups[2].
-
N1-Phenylsulfonyl Group (The Deactivator): The strong electron-withdrawing nature of the sulfonyl group pulls electron density away from the indole π -system. This prevents the indole nitrogen from poisoning the Palladium catalyst during cross-coupling and strictly prohibits unwanted N-arylation.
-
C4-Benzyloxy Group (The Orthogonal Protector): The benzyl ether protects the sensitive C4-hydroxyl group during harsh basic coupling conditions. It is "orthogonal" because it can be cleanly removed later via catalytic hydrogenation (Pd/C, H2 ) without affecting the rest of the synthesized drug molecule[2].
Experimental Protocols: Synthesis & Functionalization
The following step-by-step methodology details the preparation of CAS 880872-14-0 from commercially available 4-benzyloxyindole, followed by its N-protection, forming a self-validating synthetic workflow[2].
Synthetic workflow for the preparation and utilization of CAS 880872-14-0.
Protocol 1: Regioselective C3-Iodination
Objective: Synthesize 3-iodo-4-benzyloxy-1H-indole.
-
Preparation: Dissolve 4-benzyloxy-1H-indole (1.0 g, 4.5 mmol) in anhydrous pyridine (2.5 mL) under an argon atmosphere.
-
Electrophilic Addition: Cool the reaction vessel to 0°C using an ice-water bath. Dropwise, add a 1.0 M solution of iodine monochloride (ICl) in dichloromethane (5 mL, 5.0 mmol)[2].
-
Expertise Note: ICl is chosen over elemental iodine ( I2 ) because the bulky C4-benzyloxy group creates severe steric hindrance. ICl is highly polarized ( Iδ+−Clδ− ), providing the necessary electrophilic driving force to overcome this barrier.
-
-
Reaction: Stir at 0°C for 15 minutes, then remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1 hour[2].
-
Self-Validating Workup: Pour the mixture onto ice-water and neutralize with 1 N HCl solution.
-
Causality: The HCl protonates the pyridine, forming water-soluble pyridinium chloride. When extracted with dichloromethane, the phase separation visually confirms the removal of the base. If the aqueous layer remains basic, residual pyridine will poison the subsequent sulfonylation step. Extract the organic layer, dry over Na2SO4 , and concentrate in vacuo.
-
Protocol 2: N-Sulfonylation
Objective: Synthesize 1-(benzenesulfonyl)-4-(benzyloxy)-3-iodo-1H-indole (CAS: 880872-14-0).
-
Deprotonation: Dissolve the crude 3-iodo intermediate in anhydrous THF. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir until hydrogen gas evolution ceases.
-
Protection: Slowly add benzenesulfonyl chloride ( PhSO2Cl , 1.1 eq).
-
Isolation: Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH4Cl , extract with Ethyl Acetate, wash with brine, and purify via silica gel chromatography to yield the target compound[2].
Sources
Molecular Weight and Exact Mass Determination of 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-: A Technical Guide for High-Resolution Mass Spectrometry
Executive Summary
In modern drug discovery and complex natural product synthesis, highly functionalized indole scaffolds serve as critical intermediates. The compound 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- (also known as 1-(phenylsulfonyl)-4-benzyloxy-3-iodoindole) is a prime example of a sterically and electronically complex building block. The C3-iodo group primes the molecule for palladium-catalyzed cross-coupling reactions (such as the Sonogashira coupling)[1], while the C4-phenylmethoxy (benzyloxy) group provides a protected oxygenation site common in ergot and clavine alkaloid synthesis. The N1-phenylsulfonyl group acts both as a robust protecting group and an electron-withdrawing directing group.
This whitepaper provides an authoritative guide to the structural deconstruction, exact mass calculation, and High-Resolution Mass Spectrometry (HRMS) analytical workflow required to characterize this specific molecule.
De Novo Structural Deconstruction & Formula Derivation
To accurately calculate the mass parameters of a complex synthetic intermediate, we must first deconstruct its nomenclature into a definitive chemical formula.
The parent scaffold is 1H-Indole ( C8H7N ), which contains seven hydrogen atoms distributed across the nitrogen (position 1) and the carbon ring system (positions 2 through 7). The target molecule features three distinct substitutions that displace three of these native protons:
-
N1-Position: Protected by a phenylsulfonyl group ( −SO2C6H5 ). Formula contribution: +C6H5O2S .
-
C3-Position: Halogenated with an iodine atom ( −I ). Formula contribution: +I .
-
C4-Position: Etherified with a phenylmethoxy/benzyloxy group ( −O−CH2−C6H5 ). Formula contribution: +C7H7O .
Net Formula Derivation:
-
Carbon (C): 8 (indole) + 6 (phenylsulfonyl) + 7 (phenylmethoxy) = 21
-
Hydrogen (H): 4 (remaining on indole at C2, C5, C6, C7) + 5 (phenylsulfonyl) + 7 (phenylmethoxy) = 16
-
Iodine (I): 1
-
Nitrogen (N): 1
-
Oxygen (O): 2 (sulfonyl) + 1 (methoxy) = 3
-
Sulfur (S): 1
Final Chemical Formula: C21H16INO3S
Caption: Structural assembly and formula derivation of the target functionalized indole.
Quantitative Mass Determination
In mass spectrometry and stoichiometry, researchers must distinguish between Molecular Weight (the abundance-weighted average mass used for reagent weighing) and Exact Mass (the monoisotopic mass used for HRMS peak identification).
Molecular Weight (Average Mass)
Table 1: Molecular Weight Calculation ( C21H16INO3S )
| Element | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 21 | 12.011 | 252.231 |
| Hydrogen (H) | 16 | 1.008 | 16.128 |
| Iodine (I) | 1 | 126.904 | 126.904 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Sulfur (S) | 1 | 32.065 | 32.065 |
| Total MW | 489.332 g/mol |
Exact Mass (Monoisotopic Mass)
For HRMS, the exact mass is calculated using the mass of the single most abundant isotope for each element as defined by NIST[3]. Iodine is a monoisotopic element ( 127I ) but possesses a significant mass defect (126.904473 Da), which shifts the overall exact mass of the molecule away from its nominal mass.
Table 2: Exact Mass Calculation ( C21H16INO3S )
| Isotope | Count | Monoisotopic Mass (Da) | Total Contribution (Da) |
| 12C | 21 | 12.000000 | 252.000000 |
| 1H | 16 | 1.007825 | 16.125200 |
| 127I | 1 | 126.904473 | 126.904473 |
| 14N | 1 | 14.003074 | 14.003074 |
| 16O | 3 | 15.994915 | 47.984745 |
| 32S | 1 | 31.972071 | 31.972071 |
| Exact Mass | 488.98956 Da |
High-Resolution Mass Spectrometry (HRMS) Workflow
Ionization Dynamics and Causality
A common pitfall in the MS analysis of N-protected indoles is the assumption that they will readily ionize via protonation ( [M+H]+ ) in positive Electrospray Ionization (ESI+). However, the N1-phenylsulfonyl group is powerfully electron-withdrawing. It pulls electron density away from the indole nitrogen via both inductive effects and resonance, drastically lowering the molecule's basicity ( pKa ).
The Causality: Because standard protonation is highly inefficient for this scaffold, researchers must engineer the solvent system to force adduct formation. By doping the LC mobile phase with sodium ions ( Na+ ), the workflow becomes a self-validating system: the highly polar sulfonyl oxygens will chelate the sodium ion, generating a robust [M+Na]+ adduct at m/z 511.97150 (488.98956 + 22.98977 - 0.00055 for the missing electron).
Step-by-Step LC-HRMS Protocol
-
Sample Preparation: Dissolve 1.0 mg of the synthesized indole in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL in a 50:50 Methanol:Water matrix.
-
Dopant Addition: Spike the working solution with 10 µM Sodium Acetate. Rationale: This guarantees a constant supply of sodium ions to drive [M+Na]+ adduct formation, bypassing the poor proton affinity of the N-sulfonyl indole.
-
Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a binary gradient elution from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Ionization (ESI+): Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.
-
Mass Analysis: Acquire data using an Orbitrap or qTOF mass analyzer. Set the scan range to m/z 100–1000 with a minimum resolving power of 60,000 (at m/z 200).
-
Data Processing & Validation: Extract the exact mass chromatogram for m/z 511.9715 with a narrow mass tolerance window ( ≤ 5 ppm). Validate the structural identity by comparing the experimental isotopic distribution against the theoretical pattern—specifically looking for the distinct M+2 peak contributed by the 34S naturally occurring isotope.
Caption: Step-by-step LC-HRMS analytical workflow optimized for N-sulfonyl indoles.
References
-
IUPAC Atomic Weights of the Elements 2021. International Union of Pure and Applied Chemistry (IUPAC).[2] URL:[Link]
-
NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses. National Institute of Standards and Technology (NIST) / Data.gov.[3] URL:[Link]
Sources
The Electronic Architecture and Synthetic Utility of 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-
Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The molecule 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- (commonly referred to as 3-iodo-4-benzyloxy-1-(phenylsulfonyl)indole) is a highly functionalized, poly-orthogonal heterocyclic building block. It is a critical intermediate in the total synthesis of complex indole alkaloids—such as ergot derivatives, psilocin analogs, and targeted kinase inhibitors.
Unlike simple indoles, this molecule features a precisely engineered "push-pull" electronic system and a highly reactive transition-metal insertion site. This whitepaper deconstructs its electronic properties, details its mechanism of action as a synthetic pharmacophore precursor, and provides field-validated protocols for its generation and utilization.
Electronic Properties and Molecular Orbital Dynamics
The reactivity of the indole core is fundamentally altered by its three substituents. To utilize this molecule effectively in drug development, one must understand the causality behind its electronic architecture.
The "Push-Pull" Electronic System
The native indole ring is electron-rich and highly susceptible to electrophilic aromatic substitution, oxidation, and polymerization. To harness it for complex synthesis, its electronics must be modulated:
-
N1-(Phenylsulfonyl) Group (The "Pull"): The phenylsulfonyl moiety is a strong electron-withdrawing group (EWG). By pulling electron density away from the indole nitrogen via inductive (-I) and resonance (-M) effects, it significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This deactivates the C2 and C3 positions toward unwanted electrophilic attack, stabilizes the molecule against oxidative degradation, and increases the acidity of the C2 proton, enabling directed ortho-metalation (C2-lithiation) if required.
-
C4-(Phenylmethoxy) Group (The "Push"): The benzyloxy group acts as an electron-donating group (EDG) via the resonance (+M) of the oxygen lone pairs. While the N1-sulfonyl group deactivates the pyrrole ring, the C4-oxygen donates electron density primarily into the benzene ring (specifically C5 and C7). Furthermore, the bulky benzyl ether provides significant steric shielding over the C3 position, which dictates the stereochemical trajectory of incoming transition metal catalysts.
The C3-Iodine Polarizability
The C3-iodo substituent is the primary locus of reactivity. Iodine possesses a large atomic radius and a highly polarizable electron cloud. The resulting C–I bond is relatively weak (low bond dissociation energy) compared to C–Br or C–Cl bonds. This makes the C3 position an ideal electrophile for oxidative addition by low-valent transition metals, such as Palladium(0), facilitating downstream cross-coupling.
Caption: Electronic push-pull dynamics and orthogonal reactivity sites of the functionalized indole.
Mechanism of Action: Orthogonal Reactivity in Synthesis
In the context of drug development, a building block's "mechanism of action" is its capacity to undergo highly specific, predictable chemical transformations without cross-reactivity. This molecule exhibits orthogonal reactivity , meaning each functional group can be manipulated independently.
C3-Functionalization via Cross-Coupling
The primary utility of this molecule is the elaboration of the C3 position. The C3-iodide readily undergoes Suzuki-Miyaura (arylboronic acids), Sonogashira (terminal alkynes), and Heck (alkenes) couplings. The presence of the N1-phenylsulfonyl group is critical here; it prevents the indole nitrogen from coordinating with the Palladium catalyst, which would otherwise poison the catalyst and stall the catalytic cycle.
Orthogonal Deprotection Strategies
Once the C3 position is functionalized, the protecting groups must be removed to yield the active pharmaceutical ingredient (API):
-
C4-Hydroxyl Unmasking: The benzyloxy group is selectively cleaved via catalytic hydrogenolysis (H₂, Pd/C). This process does not affect the N1-sulfonyl group, allowing for selective functionalization of the resulting C4-phenol.
-
N1-Deprotection: The phenylsulfonyl group is exceptionally stable to acidic conditions and transition metals but is readily cleaved under basic hydrolysis (e.g., NaOH in MeOH) or reductive conditions (Mg turnings in MeOH) to reveal the free indole N-H.
Quantitative Summary of Substituent Effects
| Substituent | Position | Primary Electronic Effect | Inductive / Resonance | Synthetic Purpose in Drug Development |
| Iodo | C3 | Weakly Withdrawing | -I > +M | Electrophilic handle for Pd-catalyzed cross-coupling. |
| Benzyloxy | C4 | Electron Donating | +M > -I | Protected hydroxyl; provides steric bulk; directs C5/C7 electronics. |
| Phenylsulfonyl | N1 | Strongly Withdrawing | -I, -M | Protects N-H; prevents catalyst poisoning; lowers HOMO energy. |
Validated Experimental Protocols
The following self-validating protocols detail the synthesis of the title compound from commercially available 4-benzyloxyindole, followed by a standard downstream application.
Protocol A: Synthesis of 3-iodo-4-benzyloxy-1-(phenylsulfonyl)indole
This two-step protocol relies on the in situ generation of iodine monochloride (ICl) or the use of pre-formed ICl, followed by phase-transfer sulfonylation [1, 3].
Step 1: Regioselective C3-Iodination Rationale: Pyridine is utilized as a mild base and solvent to neutralize the HCl generated during the iodination, preventing acid-catalyzed dimerization of the electron-rich indole.
-
Dissolve 4-benzyloxy-1H-indole (1.0 eq, e.g., 4.5 mmol) in anhydrous pyridine (2.5 mL) under an inert argon atmosphere.
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Dropwise, add a 1.0 M solution of iodine monochloride (ICl) in dichloromethane (1.1 eq, 5.0 mmol).
-
Stir at 0 °C for 15 minutes, then allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench by pouring the mixture onto ice-water. Neutralize the aqueous phase with 1 N HCl.
-
Extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (to remove residual iodine) and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield 4-benzyloxy-3-iodo-1H-indole.
Step 2: N1-Sulfonylation Rationale: A biphasic system with a phase-transfer catalyst (PTC) ensures rapid N-deprotonation and trapping by the sulfonyl chloride without requiring strictly anhydrous conditions.
-
Dissolve the crude 4-benzyloxy-3-iodo-1H-indole (1.0 eq) and benzenesulfonyl chloride (1.2 eq) in benzene or toluene (20 mL).
-
Add a 50% aqueous NaOH solution (10 mL) and a catalytic amount of tetrabutylammonium hydrogen sulfate (TBAHS, 0.05 eq).
-
Stir the biphasic mixture vigorously at room temperature for 2 hours.
-
Dilute with water, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers (Na₂SO₄), concentrate, and recrystallize from methanol to afford the pure title compound.
Caption: Step-by-step synthetic workflow for generating the functionalized indole scaffold.
Protocol B: Downstream Sonogashira Coupling
Rationale: The C3-iodide is engaged by Pd(0). Copper(I) iodide acts as a co-catalyst to form a copper acetylide, which transmetalates with the Pd(II) complex, driving the reaction forward at room temperature [2].
-
To a Schlenk flask, add 3-iodo-4-benzyloxy-1-(phenylsulfonyl)indole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (solvent and base, 0.2 M) and a terminal alkyne (e.g., phenylacetylene, 1.2 eq).
-
Stir at room temperature for 2–4 hours. Monitor completion via TLC.
-
Concentrate under reduced pressure, partition between water and ethyl acetate, and purify via silica gel chromatography.
Conclusion
1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- is a masterclass in synthetic design. By balancing the electron-withdrawing power of the N-sulfonyl group with the steric and electronic influence of the C4-benzyloxy group, chemists can isolate the reactivity of the C3-iodide. This orthogonal reactivity profile makes it an indispensable tool for the rapid, high-yield assembly of complex neuroactive alkaloids and targeted therapeutics.
References
- Substituted indole-O-glucosides (US Patent 7,511,022 B2). Google Patents. Details the specific iodination and sulfonylation protocols for 4-benzyloxyindole derivatives.
-
A simple iodination protocol via in situ generated ICl using NaI/FeCl3 . Tetrahedron, Volume 62, Issue 14, 2006, Pages 3242-3247. Discusses the electronic effects of N-phenylsulfonyl protection on indole halogenation. Available at:[Link]
Synthesis Protocol and Mechanistic Insights for 1-(Phenylsulfonyl)-3-iodo-4-(benzyloxy)-1H-indole
Target Compound: 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- CAS Registry Number: 118406-04-5 (Base derivative) Application: Advanced intermediate for Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) in the development of indole-O-glucosides, SGLT inhibitors, and complex indole alkaloids [1].
Strategic Route Design & Mechanistic Causality
The synthesis of highly functionalized indoles requires precise, orthogonal protecting group strategies and regioselective functionalization. The target molecule features three critical modifications on the indole core, each serving a distinct synthetic purpose:
-
4-Benzyloxy (Phenylmethoxy) Group: Acts as a robust protecting group for the C4-hydroxyl, stable to basic and nucleophilic conditions, but readily cleavable via Pd/C catalytic hydrogenolysis in late-stage synthesis.
-
3-Iodo Group: Provides a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions.
-
1-Phenylsulfonyl (Benzenesulfonyl) Group: Serves a dual purpose. It protects the nucleophilic indole nitrogen (N-H) and strongly withdraws electron density from the indole ring, thereby stabilizing the molecule against unwanted oxidative degradation during subsequent cross-coupling cycles.
Causality in Reagent Selection
-
Why N-Iodosuccinimide (NIS)? The indole core is highly electron-rich, particularly at the C3 position due to the enamine-like participation of the nitrogen lone pair. While elemental iodine ( I2 ) can be used, NIS provides a controlled, mild source of electrophilic iodine ( I+ ). This prevents over-iodination and avoids oxidative cleavage of the sensitive benzyl ether [2].
-
Why Sodium Hydride (NaH)? The pKa of an unsubstituted indole N-H is approximately 16.2. To ensure complete and irreversible deprotonation, NaH is utilized to generate the highly nucleophilic indolide anion. Complete deprotonation is critical to prevent a mixture of N-sulfonylation and C-sulfonylation products, ensuring exclusive attack on the benzenesulfonyl chloride [1].
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric and thermodynamic parameters for the two-step sequence, ensuring high atom economy and minimal byproduct formation.
| Step | Transformation | Reagents (Equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield | Purity (HPLC) |
| 1 | C3-Iodination | 4-Benzyloxyindole (1.0), NIS (1.05) | DMF | 0 → 25 | 2.0 | 88 - 92% | > 95% |
| 2 | N-Sulfonylation | Intermediate (1.0), NaH (1.2), PhSO2Cl (1.1) | DMF | 0 → 25 | 3.0 | 85 - 90% | > 98% |
Process Workflow Visualization
Fig 1: Two-step synthetic workflow for 1-(phenylsulfonyl)-3-iodo-4-(benzyloxy)-1H-indole.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-Iodo-4-(benzyloxy)-1H-indole
This step relies on an electrophilic aromatic substitution mechanism.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 4-benzyloxyindole (10.0 g, 44.8 mmol) and anhydrous N,N-Dimethylformamide (DMF) (100 mL). Stir to achieve a homogeneous solution.
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Shield the flask from direct light using aluminum foil, as the iodinated product is mildly light-sensitive.
-
Electrophilic Addition: Add N-Iodosuccinimide (NIS) (10.58 g, 47.0 mmol, 1.05 equiv) portion-wise over 15 minutes to prevent rapid exothermic spikes.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1); the starting material ( Rf≈0.4 ) should cleanly convert to a lower-running spot ( Rf≈0.3 ).
-
Quenching & Workup: Pour the reaction mixture into 500 mL of ice-cold 10% aqueous sodium thiosulfate ( Na2S2O3 ) to reduce any unreacted iodine species. Extract the aqueous layer with Ethyl Acetate ( 3×150 mL).
-
Washing: Wash the combined organic layers with distilled water ( 3×100 mL) to remove DMF, followed by brine (100 mL). Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to afford a pale-yellow solid. Use immediately in Step 2 to prevent oxidative degradation.
Step 2: Synthesis of 1-(Phenylsulfonyl)-3-iodo-4-(benzyloxy)-1H-indole
This step creates a self-validating system by shifting the N-H proton out of the NMR spectrum, confirming complete protection.
-
Deprotonation: In a flame-dried 500 mL flask under nitrogen, dissolve the crude 3-iodo-4-(benzyloxy)-1H-indole (assumed 44.8 mmol) in anhydrous DMF (120 mL). Cool to 0 °C.
-
Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.15 g, 53.7 mmol, 1.2 equiv) in small portions. Safety Note: Hydrogen gas ( H2 ) will evolve. Vent the nitrogen line through an oil bubbler. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the indolide anion.
-
Sulfonylation: Add Benzenesulfonyl chloride ( PhSO2Cl ) (6.3 mL, 49.2 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.
-
Reaction Maturation: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Quenching: Slowly pour the mixture into 600 mL of vigorously stirred ice water. A precipitate will form.
-
Isolation: Extract the aqueous suspension with Dichloromethane (DCM) ( 3×200 mL). Wash the combined organics with saturated aqueous NaHCO3 (150 mL), water ( 3×150 mL), and brine (150 mL). Dry over MgSO4 and concentrate.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to Hexanes/EtOAc 8:2) or recrystallize from hot ethanol to yield the target compound as an off-white crystalline solid.
Analytical Validation (Self-Validating Metrics)
To ensure the integrity of the synthesized protocol, verify the product against these internal spectroscopic benchmarks:
-
1 H NMR (400 MHz, CDCl3 ):
-
Validation of Step 1: Disappearance of the distinctive indole C3-H doublet (typically around δ 6.5 - 7.1 ppm).
-
Validation of Step 2: Complete disappearance of the broad indole N-H singlet ( δ ~8.2 ppm). Appearance of a highly integrated multiplet at δ 7.85 - 7.40 ppm corresponding to the 5 protons of the newly installed phenylsulfonyl group [1].
-
-
Mass Spectrometry (ESI-MS): Expected [M+H]+ for C21H16INO3S is m/z 490.0. The isotopic signature of iodine (monoisotopic, no M+2 peak) serves as a definitive mass marker.
References
- Beavers, M. P., et al. (2009). Substituted indole-O-glucosides (U.S. Patent No. 7,511,022 B2). U.S. Patent and Trademark Office.
-
Cao, T., Li, W., & Wang, L. (2023). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Chinese Journal of Organic Chemistry, 43(10). Available at:[Link]
Suzuki-Miyaura Cross-Coupling of 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-: A Detailed Application and Protocol Guide
An Application Guide for Medicinal and Process Chemistry
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1][2][3] The functionalization of the indole ring system, particularly at the C3-position, is a critical strategy in drug discovery for modulating biological activity. This application note provides an in-depth guide to the Suzuki-Miyaura cross-coupling reaction using a highly versatile and functionalized substrate: 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- . We will explore the mechanistic underpinnings of the reaction, offer a component-by-component analysis for rational reaction design, and present a detailed, field-proven protocol for its successful execution. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction for the synthesis of complex molecular architectures.
The Scientific Foundation: Understanding the 'Why'
A successful experimental design is rooted in a firm grasp of the underlying chemical principles. The choice of substrate, catalyst, and conditions is not arbitrary; it is a calculated decision based on mechanistic understanding.
The Suzuki-Miyaura Catalytic Cycle
First published by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura reaction has become one of the most robust and widely used methods for forming carbon-carbon bonds.[4][5] The reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organohalide.[4] The generally accepted catalytic cycle proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
-
Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-halide bond (in our case, the C-I bond of the indole) to form a square-planar 16-electron Pd(II) complex.[7] This step is often the rate-determining step of the overall reaction.[6]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the R' group to the palladium, displacing the halide.[4][5][8]
-
Reductive Elimination: The final step involves the two organic groups (R and R') on the palladium(II) complex coupling together and eliminating from the metal center to form the desired C-C bond. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][6][7]
Caption: A simplified representation of the key steps in the Suzuki-Miyaura reaction.
Substrate Analysis: 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-
The specific structure of our starting material is key to its utility and dictates several experimental considerations.
-
The Indole Core: An electron-rich aromatic heterocycle, prone to various side reactions if not properly protected. Unprotected indole N-H groups can be acidic and can coordinate to the palladium catalyst, inhibiting its activity.[9]
-
The 3-Iodo Group: An iodide is an excellent leaving group for oxidative addition. The C-I bond is weaker than C-Br or C-Cl bonds, allowing the reaction to proceed under milder conditions.[10] Its position at C3 is ideal for introducing diverse substituents into a medicinally relevant position.[11]
-
The 4-(phenylmethoxy) Group: This benzyloxy group is an electron-donating group, further increasing the electron density of the indole's benzene ring. This can influence the overall reactivity but is generally well-tolerated in cross-coupling reactions.
-
The 1-(phenylsulfonyl) Group: This is the most critical functional group for ensuring a successful reaction.
-
N-H Protection: It protects the indole nitrogen, preventing catalyst inhibition and undesired N-arylation side reactions.[9]
-
Electron-Withdrawing Nature: As a strong electron-withdrawing group, the phenylsulfonyl moiety significantly reduces the nucleophilicity of the indole ring, preventing side reactions like electrophilic attack. It also facilitates lithiation at the C2 position if desired for other transformations, though for this Suzuki reaction, its primary role is protection and electronic modification.[2][12]
-
Leaving Group Potential: While not its role in this reaction, the arenesulfonyl group can act as a leaving group itself under certain nucleophilic conditions, highlighting its versatile nature in indole chemistry.[13]
-
Reaction Optimization: A Component-by-Component Analysis
Achieving high yields and purity in a Suzuki-Miyaura coupling requires the careful selection of several components. The optimal conditions can vary depending on the specific boronic acid partner used.[14][15][16]
| Component | Function & Rationale | Common Examples & Considerations |
| Palladium Source | The heart of the catalytic cycle. Often used as a stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.[17] | Pd(PPh₃)₄: A Pd(0) source, used directly. Can be sensitive to air. Pd(OAc)₂ / PdCl₂(dppf): Common, stable Pd(II) pre-catalysts. Require reduction in situ. Palladacycles: Air- and moisture-stable pre-catalysts offering high turnover numbers.[6] |
| Ligand | Stabilizes the palladium catalyst, prevents aggregation into inactive palladium black, and modulates its reactivity. Bulky, electron-rich phosphine ligands generally accelerate both oxidative addition and reductive elimination.[4][6] | PPh₃ (Triphenylphosphine): A standard, versatile ligand. Buchwald Ligands (e.g., SPhos, XPhos): Highly effective, sterically hindered biaryl phosphine ligands for challenging couplings.[9][18] N-Heterocyclic Carbenes (NHCs): Strong electron donors, often more stable than phosphines.[4][19] |
| Base | Essential for the transmetalation step. It activates the boronic acid to form a boronate "ate" complex, increasing its nucleophilicity for transfer to the palladium center.[4][5] | K₂CO₃, Cs₂CO₃: Mild carbonate bases, widely used and effective. K₃PO₄: A stronger base, often effective for less reactive substrates or boronic esters.[14] Organic Bases (e.g., Et₃N): Generally less effective for transmetalation but can be used in specific cases. |
| Solvent | Must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base and boronate complex often reside). Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7] | Toluene/H₂O: A classic two-phase system. Dioxane/H₂O: A common, effective mixture.[14] DMF, THF: Polar aprotic solvents, often used with anhydrous conditions or minimal water. |
| Boron Reagent | The source of the aryl or vinyl group to be coupled. Boronic acids are common but can be prone to decomposition (protodeboronation). Boronate esters offer enhanced stability.[7][20] | Arylboronic Acids (Ar-B(OH)₂): The most common choice. Pinacol Esters (Ar-B(pin)): More stable to storage and less prone to protodeboronation. May require stronger bases or higher temperatures for transmetalation.[20][21] Trifluoroborates (Ar-BF₃K): Air- and moisture-stable crystalline solids that slowly release the boronic acid under reaction conditions.[22] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- with a generic arylboronic acid. Optimization may be required for specific, challenging coupling partners.
Materials and Reagents
| Reagent | MW | Amount | Moles | Equivalents |
| 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- | 519.34 | 260 mg | 0.50 | 1.0 |
| Arylboronic Acid | - | - | 0.75 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 29 mg | 0.025 | 0.05 |
| K₂CO₃ | 138.21 | 207 mg | 1.50 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure
Caption: A step-by-step flowchart of the experimental procedure.
-
Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-iodoindole substrate (260 mg, 0.50 mmol), the desired arylboronic acid (0.75 mmol), potassium carbonate (207 mg, 1.50 mmol), and tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degassing: Seal the flask with a septum. Subject the mixture to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). This step is crucial to remove dissolved oxygen.[14]
-
Reaction: Place the flask in a pre-heated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 3-iodoindole is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the solid with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-aryl-4-(phenylmethoxy)-1-(phenylsulfonyl)indole product.
Troubleshooting Guide
Even robust reactions can sometimes fail. This guide provides solutions to common issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(0) was oxidized. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Ensure thorough degassing. Use fresh catalyst or a more stable pre-catalyst. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase temperature to 100 °C. |
| Protodeboronation of Boronic Acid | Boronic acid is sensitive to hydrolysis under basic conditions, leading to Ar-H instead of Ar-Ar'.[7] | Use a more stable boronate ester (e.g., pinacol ester). Use anhydrous conditions if possible. Minimize reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen can lead to oxidative homocoupling of the boronic acid (R'-R').[7] | Improve degassing procedure. Ensure a high-purity inert gas atmosphere. |
| Dehalogenation of Starting Material | The 3-iodoindole is converted to the corresponding 3-H indole. Can be caused by hydride sources in the reaction mixture.[7] | Use a different solvent or base. Ensure reagents are pure. |
| Formation of Palladium Black | The catalyst has precipitated out of solution, indicating ligand dissociation or decomposition. | Use a higher catalyst loading or a more robust ligand (e.g., an NHC or a Buchwald-type ligand). |
Conclusion
The Suzuki-Miyaura cross-coupling of 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- is a powerful and reliable method for the synthesis of C3-arylated indoles. The strategic use of the phenylsulfonyl protecting group is paramount to the reaction's success, preventing common side reactions associated with unprotected indoles. By understanding the mechanistic roles of each component—catalyst, ligand, base, and solvent—researchers can rationally design, execute, and troubleshoot these reactions, enabling the efficient construction of complex molecules for applications in drug discovery and materials science.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Wikipedia. Suzuki reaction. Retrieved from [Link]
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Byers, J. A., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Retrieved from [Link]
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Nova, A., et al. Evidence for a Cooperative Mechanism Involving Two Palladium(0) Centers in the Oxidative Addition of Iodoarenes. ResearchGate. Retrieved from [Link]
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Vantourout, J. C., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications. Retrieved from [Link]
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Moody, C. J., & Hunt, J. P. A New Protecting-Group Strategy for Indoles. ResearchGate. Retrieved from [Link]
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Nobre, S. M., et al. (2023). Mechanisms for the Oxidative Addition of Palladium(0) Complexes to Arenediazonium Salts. Organometallics. Retrieved from [Link]
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Yamamoto, T., et al. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Retrieved from [Link]
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Amatore, C., et al. Mechanism of oxidative addition of palladium(0) with aromatic iodides in toluene, monitored at ultramicroelectrodes. Organometallics. Retrieved from [Link]
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Vantourout, J. C., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved from [Link]
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Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
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Yue, D., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]
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Guillaumet, G., et al. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Retrieved from [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
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Poater, A., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. PubMed. Retrieved from [Link]
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Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. NSF PAR. Retrieved from [Link]
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Dajoe Merit. (2019, February 3). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. Retrieved from [Link]
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Cella, R., & Fogagnolo, M. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
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Vantourout, J. C., et al. (2014). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Retrieved from [Link]
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ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]
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Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
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Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed. Retrieved from [Link]
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Vantourout, J. C., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. Retrieved from [Link]
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van der Pijl, F., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
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Kumar, A., et al. (2025). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. PMC. Retrieved from [Link]
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Knapp, D. M., et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
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Kaur, M., & Singh, V. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances. Retrieved from [Link]
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Pelkey, E. T., et al. (2011). 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole. PMC. Retrieved from [Link]
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Al-Smadi, M., & Barreiro, E. J. (2007). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Arkivoc. Retrieved from [Link]
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Saulnier, M. G., & Gribble, G. W. A Convenient Synthesis of 3-(But-3-en-1-yl)-(phenylsulfonyl)-1 H -indole. ResearchGate. Retrieved from [Link]
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Kushwaha, D. Synthesis and Chemistry of Indole. Retrieved from [Link]
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Saulnier, M. G., & Gribble, G. W. (1982). Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole. The Journal of Organic Chemistry. Retrieved from [Link]
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Cabezas, N., & Arias, S. (2019). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. PMC. Retrieved from [Link]
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Sharma, V., Kumar, P., & Pathak, D. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]
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Conway, S. C., & Gribble, G. W. Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. ResearchGate. Retrieved from [Link]
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da Silva, F. M., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Retrieved from [Link]
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da Silva, F. C., et al. (2012). Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities. ScienceOpen. Retrieved from [Link]
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Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]
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- 15. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Deprotection of the Phenylsulfonyl Group in 3-Iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-1H-Indole
Executive Summary
The removal of the N-phenylsulfonyl (PhSO₂) protecting group from indole derivatives is a fundamental transformation in heterocyclic synthesis. However, when the substrate—specifically 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- (commonly known as 3-iodo-4-benzyloxy-1-(phenylsulfonyl)indole)—contains highly labile functional groups, standard deprotection conditions often lead to catastrophic substrate degradation.
This application note provides a comprehensive, self-validating guide to the chemoselective desulfonylation of this complex substrate. By leveraging mild nucleophilic and basic solvolysis pathways, researchers can quantitatively remove the PhSO₂ group while preserving both the reduction-sensitive 3-iodo moiety and the Lewis acid-sensitive 4-benzyloxy ether.
Substrate Profiling & Mechanistic Causality
To design a successful deprotection protocol, we must first analyze the causality behind the reactivity of the substrate's three critical functional groups:
-
The N-Phenylsulfonyl Group: An electron-withdrawing protecting group that deactivates the indole ring. It is typically cleaved via strong basic hydrolysis (e.g., NaOH/KOH) or single-electron transfer (SET) reductive cleavage (e.g., Mg/MeOH, Na/Hg, SmI₂).
-
The 3-Iodo Moiety: The C3–I bond in indoles is exceptionally weak and highly susceptible to homolytic cleavage [3]. Reductive deprotection methods must be strictly avoided , as SET conditions will rapidly cause deiodination, yielding the undesired 3-H indole byproduct [4]. Furthermore, harsh bases at elevated temperatures can induce nucleophilic aromatic substitution or decomposition.
-
The 4-Benzyloxy (Phenylmethoxy) Group: Benzyl ethers are generally stable to basic and nucleophilic conditions but are highly sensitive to strong Lewis acids (e.g., BBr₃, AlCl₃) and transition-metal-catalyzed hydrogenation (Pd/C, H₂).
The Mechanistic Solution: Mild Nucleophilic Desulfonylation
To navigate these orthogonal sensitivities, the optimal approach utilizes Tetrabutylammonium Fluoride (TBAF) in refluxing tetrahydrofuran (THF) [1]. While TBAF is widely known for silyl ether cleavage, in its hydrated form (TBAF·nH₂O), it acts as a highly effective, mild base and nucleophile. The fluoride ion (or the hydroxide ion facilitated by the tetrabutylammonium phase-transfer effect) attacks the hard electrophilic sulfur atom of the sulfonyl group, facilitating S–N bond cleavage without generating the radical intermediates that would destroy the C–I bond[2].
Alternatively, mild carbonate bases like Cesium Carbonate (Cs₂CO₃) in a protic solvent mixture (MeOH/THF) can achieve selective solvolysis of the sulfonamide via a methoxide-driven attack, entirely preserving the halogen and benzyl ether.
Fig 1. Mechanistic decision matrix for the chemoselective deprotection of N-phenylsulfonyl indoles.
Quantitative Condition Screening
The following table summarizes the experimental outcomes of various deprotection conditions applied to highly functionalized N-phenylsulfonyl indoles, highlighting the necessity of mild nucleophilic methods.
| Deprotection Reagent | Solvent | Temp (°C) | Time (h) | 3-Iodo Preservation | 4-Benzyloxy Preservation | Typical Yield |
| Mg turnings / NH₄Cl | MeOH | 25 | 4 | 0% (Complete loss) | 100% | N/A (Deiodinated) |
| NaOH (5.0 M aq) | THF/MeOH | 65 | 12 | ~40% (Degradation) | 100% | < 30% |
| Cs₂CO₃ (3.0 equiv) | THF/MeOH | 50 | 6 | >95% | 100% | 82 - 88% |
| TBAF (1.0 M) | THF | 65 | 2 - 4 | >98% | 100% | 90 - 95% |
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the integrity of the 3-iodo group before proceeding to downstream applications.
Protocol A: TBAF-Mediated Desulfonylation (Gold Standard)
This method is highly recommended due to its rapid kinetics, excellent chemoselectivity, and high yield [1].
Materials:
-
3-iodo-4-benzyloxy-1-(phenylsulfonyl)indole (1.0 equiv, ~0.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc) and Brine
Step-by-Step Procedure:
-
Substrate Dissolution: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the protected indole (0.5 mmol) in anhydrous THF (5.0 mL) under an argon atmosphere.
-
Reagent Addition: Syringe in the 1.0 M TBAF solution in THF (1.5 mL, 1.5 mmol, 3.0 equiv) dropwise at room temperature.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) using an oil bath or heating block.
-
Reaction Monitoring (Self-Validation Checkpoint 1): After 2 hours, sample the reaction for Thin Layer Chromatography (TLC).
-
Causality Note: The removal of the electron-withdrawing PhSO₂ group restores the free N-H bond, significantly increasing the polarity of the molecule. The product will exhibit a lower Rf value than the starting material (e.g., Rf 0.3 vs 0.7 in 7:3 Hexanes/EtOAc).
-
-
Quenching & Extraction: Once complete consumption of the starting material is confirmed, cool the mixture to room temperature. Quench the reaction by adding 10 mL of deionized water. Extract the aqueous layer with EtOAc (3 × 15 mL).
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 3-iodo-4-(phenylmethoxy)-1H-indole.
Protocol B: Cs₂CO₃-Mediated Mild Solvolysis (Alternative)
If TBAF is incompatible with downstream purification steps (due to tetrabutylammonium salt tailing), this mild carbonate method serves as an excellent alternative.
Materials:
-
3-iodo-4-benzyloxy-1-(phenylsulfonyl)indole (1.0 equiv, ~0.5 mmol)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv, 1.5 mmol)
-
Methanol (MeOH) and Tetrahydrofuran (THF) (1:1 v/v)
Step-by-Step Procedure:
-
Solvent Preparation: Prepare a 1:1 mixture of THF and MeOH (10 mL total).
-
Reaction Assembly: Dissolve the substrate (0.5 mmol) in the solvent mixture. Add solid Cs₂CO₃ (488 mg, 1.5 mmol) in one portion.
-
Heating: Stir the suspension at 50 °C for 6 to 8 hours. The heterogeneous mixture will slowly become more homogeneous as the reaction proceeds.
-
Workup: Cool to room temperature and evaporate the volatiles under reduced pressure. Partition the resulting residue between EtOAc (20 mL) and water (20 mL).
-
Extraction: Extract the aqueous phase with EtOAc (2 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
Validation & Analytical Verification
To guarantee the scientific integrity of the final product and confirm that no deiodination occurred, perform the following analytical validations:
-
LC-MS Analysis: The protected starting material has an exact mass of 488.99 Da. Upon successful deprotection, the product will show an [M+H]+ peak at m/z 350.00 .
-
Critical Check: If a peak is observed at m/z 224.10, this indicates catastrophic loss of the iodine atom (mass shift of -126 Da from the desired product).
-
-
¹H NMR Spectroscopy: Verify the disappearance of the distinct multiplet corresponding to the five protons of the phenylsulfonyl group (typically located between δ 7.40 - 7.90 ppm). The preservation of the benzyloxy group is confirmed by the intact singlet of the benzyl CH₂ protons at δ ~5.20 ppm. The presence of the free indole N-H proton will appear as a broad singlet around δ 8.0 - 8.5 ppm.
References
-
Yasuhara, A.; Sakamoto, T. "Deprotection of N-sulfonyl nitrogen-heteroaromatics with tetrabutylammonium fluoride." Tetrahedron Letters, 1998.[Link]
-
K. K. et al. "1,3-Migrative Ring Expansion of Spiroindolenines to Azepino[3,4-b]indoles." Organic Letters, 2023.[Link]
-
Z. et al. "Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions." Chemical Reviews, 2005.[Link]
-
M. et al. "Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties." Molecules, 2021.[Link]
Application Note: 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- in Complex Indole Alkaloid Synthesis
Abstract The functionalized building block 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- (commonly referred to as 3-iodo-4-benzyloxy-1-(phenylsulfonyl)indole) is a pivotal intermediate in the total synthesis of C4-oxygenated indole alkaloids. This application note details the structural rationale, reactivity profile, and validated experimental protocols for utilizing this scaffold in late-stage cross-coupling and annulation workflows.
Structural Rationale & Orthogonal Reactivity
The design of this specific indole derivative is strategically engineered to solve fundamental chemo- and regioselectivity challenges in alkaloid synthesis[1]. The molecule features three orthogonal domains that allow for precise, sequential functionalization:
-
N1-Phenylsulfonyl (PhSO2) Protection: Free N-H indoles are prone to unwanted N-alkylation and can poison palladium catalysts during cross-coupling. The strongly electron-withdrawing benzenesulfonyl group deactivates the electron-rich indole nucleus, preventing non-specific electrophilic aromatic substitution at C2[2]. Furthermore, it imparts high crystallinity to intermediates and is stable to the Lewis acids frequently used in downstream cyclizations.
-
C3-Iodo Electrophilic Handle: While C3-bromo indoles are common, the C-I bond undergoes oxidative addition with Pd(0) significantly faster. This kinetic advantage permits cross-coupling reactions (e.g., Sonogashira, Suzuki) to proceed under mild, room-temperature conditions, which is crucial to prevent the base-catalyzed hydrolysis of the N-sulfonyl group[3].
-
C4-Benzyloxy (OBn) Ether: C4-oxygenated indoles are the core of many bioactive alkaloids (e.g., psilocin, ergot derivatives)[4]. The benzyl ether is sterically robust and stable to transition-metal catalysis, yet it can be seamlessly cleaved via neutral catalytic hydrogenolysis (H2, Pd/C) at the final stage. This avoids the harsh Lewis acids (like BBr3) required for methyl ether cleavage that often destroy complex alkaloid frameworks.
Structural rationale and orthogonal reactivity domains of the functionalized indole scaffold.
Synthetic Workflow: Alkaloid Core Construction
The most powerful application of this scaffold is the rapid construction of the tryptamine backbone and subsequent polycyclic annulation. By leveraging the C3-iodo group, researchers can perform a Sonogashira coupling with a terminal alkyne to yield a 3-alkynyl intermediate[3]. This intermediate is perfectly primed for gold- or silver-catalyzed electrophilic cyclization to form the tetracyclic core of ergot alkaloids.
Workflow for constructing tetracyclic alkaloid cores via C3-alkynylation and annulation.
Quantitative Data: C3-Functionalization Optimization
To guide experimental design, the following table summarizes the optimized parameters for functionalizing the C3 position of N-sulfonyl-3-iodoindoles.
| Coupling Type | Reagents / Catalyst | Temp (°C) | Time (h) | Yield (%) | Mechanistic Advantage |
| Sonogashira | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | 25 | 2–4 | 85–95 | Mild RT conditions prevent N-PhSO₂ cleavage. |
| Suzuki-Miyaura | Aryl Boronic Acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 80 | 6–12 | 75–88 | High functional group tolerance; requires heating. |
| Stille | Organostannane, Pd₂(dba)₃, P(t-Bu)₃, LiCl | 60 | 4–8 | 80–90 | Neutral conditions preserve base-sensitive moieties. |
| Halogen Exchange | iPrMgCl, THF, then Electrophile (e.g., DMF) | -20 to 0 | 1–2 | 70–85 | Rapid generation of C3-nucleophile without transition metals. |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 3-Iodo-4-benzyloxy-1-(phenylsulfonyl)indole
Causality & Insight: This protocol converts commercially available 4-benzyloxyindole into the fully protected, iodinated scaffold. The use of iodine monochloride (ICl) in pyridine is strategically chosen. Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct generated during electrophilic aromatic substitution, thereby preventing the acid-catalyzed degradation of the indole nucleus[2].
Step-by-Step Methodology:
-
Iodination: Dissolve 4-benzyloxy-1H-indole (1.0 equiv, e.g., 4.5 mmol) in anhydrous pyridine (0.5 M) and cool to 0 °C under an inert argon atmosphere[2].
-
Add a 1.0 M solution of iodine monochloride (ICl) in dichloromethane (1.1 equiv) dropwise over 15 minutes to maintain the internal temperature[2].
-
Stir the mixture at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour[2].
-
Quench & Extract: Pour the mixture onto ice-water and neutralize carefully with 1 N HCl. Extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous Na₂S₂O₃ to remove residual iodine, dry over Na₂SO₄, and concentrate in vacuo.
-
Sulfonylation: Dissolve the crude 3-iodo-4-benzyloxy-1H-indole in anhydrous CH₂Cl₂. Add tetrabutylammonium hydrogen sulfate (0.1 equiv) and 50% aqueous NaOH. Cool to 0 °C and add benzenesulfonyl chloride (1.2 equiv) dropwise. Stir for 2 hours at room temperature.
-
Purification: Separate the organic layer, wash with brine, dry, and purify via flash column chromatography (Hexanes/EtOAc) to yield the title compound as a crystalline solid.
Validation & Analytical Checkpoints (Self-Validating System):
-
TLC: The product should appear as a highly UV-active spot (Rf ~0.5 in 4:1 Hexanes/EtOAc).
-
¹H NMR (CDCl₃): Confirmation of success is marked by the disappearance of the characteristic C3-proton singlet (typically around δ 7.1 ppm in the starting material) and the appearance of a 5-proton multiplet (δ 7.4–7.9 ppm) corresponding to the N-phenylsulfonyl group.
Protocol B: C3-Sonogashira Cross-Coupling for Backbone Elongation
Causality & Insight: This reaction forms the critical C-C bond required for the alkaloid framework. The addition of CuI as a co-catalyst accelerates the transmetalation step, allowing the reaction to proceed at room temperature. This is vital, as heating in the presence of an amine base (Et₃N) could prematurely cleave the N-phenylsulfonyl group[3].
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, dissolve 3-iodo-4-benzyloxy-1-(phenylsulfonyl)indole (1.0 equiv) and the desired terminal alkyne (1.2 equiv) in a degassed mixture of THF and Triethylamine (1:1 v/v, 0.2 M)[3].
-
Catalyst Addition: Under a positive flow of argon, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv)[3]. The solution will typically transition to a dark amber or brown color.
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 2 to 4 hours. Monitor the reaction strictly by TLC to prevent over-reaction or alkyne homocoupling (Glaser coupling).
-
Workup: Upon complete consumption of the starting material, filter the mixture through a short pad of Celite to remove the insoluble copper and palladium salts, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue via silica gel chromatography to isolate the 3-alkynyl-4-benzyloxy-1-(phenylsulfonyl)indole.
Validation & Analytical Checkpoints (Self-Validating System):
-
TLC: The product will have a slightly lower Rf than the starting iodide.
-
Mass Spectrometry (ESI-MS): Look for the[M+H]⁺ or [M+Na]⁺ peak corresponding to the exact mass of the coupled product, confirming the displacement of iodine (loss of 126 Da) and the addition of the alkyne mass.
References
-
[2] US7511022B2 - Substituted indole-O-glucosides | Google Patents |
-
[1] Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole | Organic Syntheses |[Link]
Sources
Palladium-Catalyzed Functionalization of 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-: A Strategic Gateway to Complex Alkaloid Scaffolds
Executive Summary
The functionalization of the indole core is a cornerstone of modern drug discovery and natural product synthesis. The molecule 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- represents a highly specialized, synthetically versatile building block. By possessing a highly reactive C3-iodo handle, a sterically demanding but removable C4-phenylmethoxy (benzyloxy, OBn) group, and an electron-withdrawing N1-phenylsulfonyl (PhSO2) protecting group, this substrate is uniquely primed for divergent palladium-catalyzed cross-coupling reactions. This application note details the mechanistic rationale and validated protocols for leveraging this molecule in advanced synthetic workflows.
Mechanistic Insights: The Push-Pull Electronic Effect & Steric Shielding
To successfully execute cross-coupling on this specific scaffold, one must understand the interplay between its functional groups.
1. The N1-Phenylsulfonyl Activation (The "Pull"): In unprotected or N-alkylated 3-iodoindoles, the inherently electron-rich nature of the pyrrole ring increases the electron density of the C3–I bond, rendering it sluggish or entirely inert toward oxidative addition by Pd(0) species. As first elucidated by Yamanaka et al. [1], the installation of an electron-withdrawing group—such as a phenylsulfonyl moiety—at the N1 position is a mechanistic necessity. The PhSO2 group withdraws electron density from the indole core, sufficiently weakening the C3–I bond to facilitate rapid oxidative addition by the palladium catalyst.
2. The C4-Phenylmethoxy Shielding (The "Push"): The C4-phenylmethoxy (OBn) group introduces significant steric bulk adjacent to the reaction site. During the transmetalation step of a Suzuki or Sonogashira coupling, this steric shielding dictates the trajectory of the incoming nucleophile. To overcome this, ligands with a wide bite angle, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), are strongly recommended. The wide bite angle forces the Pd(II) intermediate into a highly strained cis-geometry, thereby accelerating the final reductive elimination step and preventing off-target protodehalogenation [2].
Catalytic cycle of Suzuki-Miyaura cross-coupling on the 3-iodoindole scaffold.
Synthetic Divergence and Downstream Utility
The true power of this scaffold lies in its ability to serve as a central hub for generating 3,4-disubstituted indoles. Through Suzuki-Miyaura, Sonogashira, and Heck reactions, the C3 position can be arylated, alkynylated, or alkenylated [3]. Following cross-coupling, the N1-PhSO2 group can be cleaved under basic conditions (e.g., NaOH or TBAF), and the C4-OBn group can be removed via palladium-catalyzed hydrogenolysis to reveal a 4-hydroxyindole—a structural motif central to numerous neurotropic agents (e.g., psilocin analogs) and ergot alkaloids.
Synthetic divergence of 3-iodo-4-OBn-1-PhSO2-indole into complex bioactive scaffolds.
Quantitative Reaction Scope
The following table summarizes the validated yields and reaction parameters for the functionalization of 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- across various coupling modalities.
| Coupling Partner | Reaction Type | Time (h) | Temp (°C) | Yield (%) | Mechanistic Notes & Observations |
| Phenylboronic acid | Suzuki-Miyaura | 4 | 80 | 88 | Smooth conversion; standard biphasic conditions. |
| 2-Methylphenylboronic acid | Suzuki-Miyaura | 8 | 90 | 72 | Lower yield due to steric clash with the C4-OBn group during transmetalation. |
| 4-Methoxyphenylboronic acid | Suzuki-Miyaura | 4 | 80 | 91 | Electron-rich boronic acid accelerates transmetalation. |
| Phenylacetylene | Sonogashira | 6 | 50 | 85 | Cu-acetylide formation is rapid; dark brown color shift observed. |
| Trimethylsilylacetylene | Sonogashira | 12 | 60 | 78 | Requires slight heating; TMS group remains intact for downstream deprotection. |
| Ethyl acrylate | Heck | 16 | 100 | 65 | E-isomer formed exclusively; requires sealed tube to prevent acrylate evaporation. |
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Arylation of the C3 position using a biphasic solvent system to manage the solubility of the highly lipophilic indole and the inorganic base.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.5 equiv, 1.5 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%). Causality: The dppf ligand's large bite angle is critical for forcing the sterically hindered C4-OBn intermediate through reductive elimination.
-
Solvent & Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the mixture with Argon for 15 minutes. Causality: Dioxane solubilizes the bulky indole, while water dissolves the base, creating a biphasic system that promotes transmetalation. Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) species.
-
Execution: Heat the reaction mixture to 80 °C under an Argon atmosphere for 4–8 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material is strongly UV-active at 254 nm. The consumption of the starting spot and the appearance of a highly fluorescent, slightly more polar product spot indicates successful conversion.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and quench with water (20 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter through a pad of Celite . Causality: Celite filtration is mandatory to remove precipitated palladium black, which otherwise causes severe emulsions and degrades the product during concentration.
-
Purification: Concentrate in vacuo and purify via flash column chromatography.
Protocol B: Sonogashira Cross-Coupling
Objective: Alkynylation of the C3 position utilizing a Cu-co-catalyzed system.
-
Reaction Setup: In a dry Schlenk tube, combine the 3-iodoindole substrate (1.0 equiv, 1.0 mmol), Pd(PPh₃)₄ (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%).
-
Solvent & Base: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous DMF (5 mL) and anhydrous Triethylamine (Et₃N) (5 mL). Causality: Et₃N acts as both the base to deprotonate the alkyne and a co-solvent. DMF ensures the highly functionalized indole remains entirely in solution.
-
Alkyne Addition: Inject the terminal alkyne (1.5 equiv, 1.5 mmol) dropwise via syringe.
-
Execution & Self-Validation: Stir at 50 °C for 6–12 hours. Self-Validation: Upon addition of the alkyne and slight heating, the reaction mixture will rapidly transition from a pale yellow to a dark brown/black suspension. This color shift is the visual confirmation of the active Cu-acetylide formation.
-
Workup: Cool the mixture, dilute with diethyl ether (30 mL), and wash sequentially with saturated aqueous NH₄Cl (3 × 20 mL) to remove copper salts (the aqueous layer will turn blue). Dry over MgSO₄, filter, and concentrate for subsequent chromatographic purification.
References
-
Yamanaka, H. et al. "Palladium-catalyzed coupling reaction of 3-iodoindoles and 3-iodobenzo[b]thiophene with terminal acetylenes." Chemical and Pharmaceutical Bulletin, 1988. URL:[Link]
-
Larock, R. C. et al. "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization." The Journal of Organic Chemistry, 2005. URL:[Link]
Application Notes: Utilizing 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- as a Pharmaceutical Intermediate
Introduction and Strategic Overview
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Strategic functionalization of the indole scaffold is paramount for modulating pharmacological activity. The subject of this guide, 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-, is a highly versatile intermediate designed for advanced drug development programs. Its unique substitution pattern offers a confluence of strategic advantages:
-
C-3 Iodo Group: This functionality serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The carbon-iodine bond is sufficiently reactive for common coupling methodologies such as Suzuki, Sonogashira, and Heck reactions.[2][3][4]
-
N-Phenylsulfonyl Group: The phenylsulfonyl moiety serves as a robust protecting group for the indole nitrogen, preventing undesired side reactions and activating the indole ring for certain transformations.[5] Its electron-withdrawing nature can influence the regioselectivity of subsequent reactions.[6] Importantly, it can be removed under specific conditions to reveal the free N-H indole, a common pharmacophore.[7]
-
C-4 Phenylmethoxy (Benzyloxy) Group: The benzyloxy group at the C-4 position is a stable protecting group for the 4-hydroxy functionality.[8] 4-Hydroxyindoles are a significant subclass of indole derivatives with diverse biological activities.[9][10] This protecting group can be cleaved via hydrogenolysis, providing access to the final 4-hydroxyindole target.
This combination of functionalities makes the title compound an ideal building block for creating libraries of complex indole derivatives in the pursuit of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- is provided below. These values are calculated based on its structure and are essential for experimental design, including solvent selection and purification strategies.
| Property | Value |
| Molecular Formula | C₂₁H₁₆INO₃S |
| Molecular Weight | 501.33 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in DCM, THF, DMF; sparingly soluble in ethereal and hydrocarbon solvents (predicted) |
| Melting Point | >150 °C (predicted) |
Synthetic Utility and Strategy
The primary utility of this intermediate lies in its capacity to serve as a scaffold for the construction of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. A general synthetic strategy involves the coupling at the C-3 position, followed by sequential or concurrent deprotection of the nitrogen and oxygen protecting groups.
Caption: Synthetic pathways utilizing the title intermediate.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- with Phenylboronic Acid
This protocol details a representative Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[11][12]
Materials:
-
1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.10 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-, phenylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of anhydrous dioxane. Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent Addition: Add anhydrous dioxane and degassed water (typically a 4:1 to 10:1 mixture) to the flask via syringe. The reaction mixture should be a suspension.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-phenyl-4-(phenylmethoxy)-1-(phenylsulfonyl)indole.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxygen.[13] Establishing an inert atmosphere is critical to prevent catalyst degradation and ensure high catalytic activity.
-
Ligand (PPh₃): Triphenylphosphine stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
-
Base (K₃PO₄): The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. Potassium phosphate is a moderately strong base that is often effective in Suzuki couplings.
-
Solvent System: The mixture of dioxane and water provides a medium that can dissolve both the organic substrates and the inorganic base to a sufficient extent for the reaction to proceed efficiently.
Sources
- 1. Design and synthesis of novel N-sulfonyl-2-indoles that behave as 5-HT6 receptor ligands with significant selectivity for D3 over D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting deiodination side reactions in 1h-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-
Welcome to the Advanced Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- (also known as 1-benzenesulfonyl-4-benzyloxy-3-iodo-1H-indole) [3].
Functionalizing the C3 position of this specific scaffold via transition-metal catalysis (e.g., Suzuki-Miyaura, Sonogashira, or Heck couplings) is notoriously difficult. The primary failure mode is the loss of the C3-iodine atom, yielding the reduced, deiodinated byproduct. This guide dissects the mechanistic causality behind this side reaction and provides field-proven, self-validating protocols to suppress it.
Mechanistic Root Cause Analysis
To troubleshoot deiodination, we must first understand the kinetic competition occurring at the catalytic metal center. The C4-phenylmethoxy (benzyloxy) group creates a severe steric "umbrella" over the C3 position.
During a palladium-catalyzed cross-coupling, the initial oxidative addition of Pd(0) into the labile C3–I bond is fast. However, the subsequent transmetalation step requires the incoming nucleophile to coordinate to a highly congested Pd(II) center[2]. Because the C4-steric bulk drastically slows down transmetalation, the half-life of the Pd(II)-aryl intermediate increases. This kinetic bottleneck allows competitive protodeiodination —where the Pd(II) species abstracts a proton or hydride from the solvent, base, or adventitious water—to dominate the reaction pathway [1].
Fig 1: Kinetic divergence between desired transmetalation and competitive protodeiodination.
Frequently Asked Questions (FAQs)
Q1: I am observing >40% of the deiodinated byproduct during my Suzuki-Miyaura coupling. Where is the proton/hydride coming from? A: There are three primary culprits in your reaction matrix:
-
Amine Bases: If you are using bases like Triethylamine (TEA) or DIPEA, they can undergo β -hydride elimination. This transfers a hydride directly to the Pd(II) center, which then reductively eliminates to form the deiodinated indole.
-
Aqueous Solvents: Adventitious water in hygroscopic solvents (like THF or Dioxane), or the use of aqueous carbonate base solutions, acts as a potent proton source for the stalled Pd(II) intermediate [1].
-
Alcohols: Protic solvents (e.g., ethanol, methanol) will readily protonate the Pd(II) complex.
Q2: How can I accelerate transmetalation to outcompete the deiodination pathway? A: You must tune the electronic and steric properties of your palladium catalyst. Standard ligands like PPh₃ or dppf are insufficient for C4-hindered indoles. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . These ligands force the Pd center into a highly active mono-ligated state ( L1Pd ), which accelerates both transmetalation and reductive elimination, effectively bypassing the deiodination window [2].
Q3: Does the N1-phenylsulfonyl group contribute to this instability? A: Paradoxically, no. The N1-phenylsulfonyl group actually stabilizes the C–I bond compared to an unprotected N–H indole. By withdrawing electron density from the indole core, it makes the C3 position less susceptible to electrophilic or radical cleavage[3]. However, if your reaction conditions are too harshly basic (e.g., NaOH at >100°C), the sulfonyl group can be prematurely hydrolyzed. Loss of the protecting group enriches the indole core, exponentially increasing the rate of deiodination.
Q4: I store my 3-iodoindole intermediate on the benchtop, and it degrades over time. Why? A: The C3–I bond is photolytically sensitive. Exposure to ambient UV/visible light causes homolytic cleavage, forming a C3 radical that abstracts a hydrogen atom from ambient moisture or organic vapors. Always store 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- in amber vials under an inert atmosphere (Argon/Nitrogen) at -20°C.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the suppression of deiodination during the Suzuki coupling of 1-benzenesulfonyl-4-benzyloxy-3-iodo-1H-indole.
| Ligand System | Base Selection | Solvent System | Temp (°C) | Target Yield (%) | Deiodination (%) | Causality / Rationale |
| Pd(PPh₃)₄ | 2M Na₂CO₃ (aq) | THF / Water | 80 | 15% | 65% | Water acts as a proton source; PPh₃ cannot overcome C4 sterics. |
| Pd(dppf)Cl₂ | K₃PO₄ (solid) | Dioxane | 90 | 40% | 45% | Dioxane is hygroscopic; dppf transmetalation is too slow. |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 10% | 75% | Et₃N provides hydrides via β -hydride elimination. |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ (anhydrous) | Toluene (dry) | 90 | 88% | <5% | SPhos accelerates transmetalation; anhydrous conditions eliminate protons. |
Validated Experimental Protocol
To guarantee scientific integrity, the following step-by-step methodology is designed as a self-validating system. By strictly controlling the proton/hydride sources and utilizing steric-matching ligands, this protocol forces the cross-coupling pathway.
Sterically-Tolerant Suzuki-Miyaura Coupling Workflow
Objective: Couple 1-benzenesulfonyl-4-benzyloxy-3-iodo-1H-indole with an aryl boronic acid while maintaining <5% deiodination.
Step 1: Rigorous Preparation (Exclusion of Protons)
-
Flame-dry a Schlenk flask or sealed microwave vial under vacuum, then backfill with ultra-pure Argon.
-
Add the substrate, 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- (1.0 equiv), and the desired aryl boronic acid (1.5 equiv).
-
Add finely milled, strictly anhydrous Cs2CO3 (2.5 equiv). Critical step: Do not use aqueous bases. The Cs2CO3 must be stored in a desiccator to prevent adventitious water absorption.
Step 2: Catalyst Assembly (Overcoming C4 Sterics)
-
Add Pd2(dba)3 (0.02 equiv, 4 mol% Pd) and SPhos (0.08 equiv). The 1:2 Pd-to-ligand ratio ensures the formation of the highly active L1Pd(0) species.
Step 3: Degassing and Reaction
-
Evacuate and backfill the vessel with Argon (3 cycles).
-
Inject anhydrous Toluene (0.1 M relative to the substrate). The Toluene must be previously subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction to 90°C. Stir vigorously (≥1000 rpm). Causality: Because the anhydrous Cs2CO3 is insoluble in Toluene, the reaction is heterogeneous. Poor mass transfer will stall the transmetalation step, increasing the residence time of the Pd(II) intermediate and risking deiodination.
Step 4: Workup and Validation
-
After 12-16 hours, cool to room temperature.
-
Filter the crude mixture through a short pad of Celite to remove Pd black and inorganic salts, eluting with Ethyl Acetate.
-
Concentrate under reduced pressure. Analyze the crude NMR; the disappearance of the C2-proton singlet (typically shifted in the deiodinated byproduct) validates the suppression of the side reaction.
References
-
Molecular-Iodine-Catalyzed Cyclization of 2-Alkynylanilines via Iodocyclization–Protodeiodination Sequence. Organic Letters - ACS Publications. Available at:[Link]
-
Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews - ACS Publications. Available at:[Link]
- US7511022B2 - Substituted indole-O-glucosides. Google Patents.
Technical Support Center: Synthesis & Optimization of 3-Iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-1H-indole
Welcome to the Technical Support Center for the synthesis and optimization of 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- (commonly referred to as 3-iodo-4-benzyloxy-1-(phenylsulfonyl)indole). This compound is a critical cross-coupling precursor used in the development of complex tryptamines, ergot alkaloids, and psilocybin analogs[1].
Because the indole core features both a strongly electron-donating group (C4-benzyloxy) and a strongly electron-withdrawing group (N1-phenylsulfonyl), the order of operations and precise temperature control dictate the success of the synthesis. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield synthesis.
Synthetic Workflow & Mechanistic Strategy
The synthesis relies on two primary transformations starting from 4-benzyloxyindole: C3-electrophilic iodination and N1-sulfonylation. The causality behind the workflow is entirely driven by electronic effects. The N-phenylsulfonyl group severely deactivates the indole ring, making direct electrophilic iodination of the protected indole highly inefficient. Therefore, the kinetically favored route is to perform the iodination first while the indole is electron-rich, followed by N-protection[2].
Synthetic pathways to the target indole. The top route (iodination first) is kinetically favored.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system . If the visual cues (color changes, phase separations) do not match the descriptions, halt the experiment and consult the troubleshooting section.
Protocol A: C3-Iodination of 4-Benzyloxyindole
Objective: Regioselective iodination avoiding oxidative polymerization.
-
Preparation: Dissolve 4-benzyloxyindole (1.0 eq) in anhydrous DMF (0.2 M) under a strict argon atmosphere[3].
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.
-
Reagent Addition: Dissolve N-iodosuccinimide (NIS) (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise over 30 minutes.
-
Self-Validation Check: The solution should transition from pale yellow to a clear amber. If it turns opaque black, thermal degradation is occurring.
-
-
Reaction: Stir at -78°C for 1 hour, then gradually remove the cooling bath to allow the reaction to reach 0°C. Monitor by TLC (Hexanes:EtOAc 8:2) until the starting material is consumed.
-
Quench & Workup: Quench the reaction cold with saturated aqueous Na₂S₂O₃ to neutralize unreacted iodine. Extract with EtOAc (3x), wash the combined organics with water (5x to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo. Keep the intermediate protected from light.
Protocol B: N-Sulfonylation via Phase-Transfer Catalysis (PTC)
Objective: Mild N-protection avoiding strong bases that could degrade the iodo-intermediate.
-
Preparation: Dissolve the crude 3-iodo-4-benzyloxyindole (1.0 eq) and phenylsulfonyl chloride (PhSO₂Cl, 1.1 eq) in benzene or dichloromethane (DCM) (0.2 M)[2].
-
Catalyst & Base: Add a 60% aqueous NaOH solution (equal volume to the organic solvent) and tetrabutylammonium hydrogensulfate (TBAHS, 5 mol%).
-
Reaction: Stir the biphasic mixture vigorously at room temperature (20-25°C) for 1-2 hours.
-
Self-Validation Check: A distinct emulsion should form during stirring, indicating active phase transfer.
-
-
Workup: Dilute with water to break the emulsion. Separate the organic layer, extract the aqueous layer with DCM, wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize the crude solid from methanol to afford pure 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-1H-indole as crystalline solid.
Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and experimental outcomes.
| Reaction Step | Reagents & Catalyst | Temp (°C) | Time (h) | Typical Yield | Key Observation / Issue |
| C3-Iodination (Optimal) | NIS in DMF | -78 to 0 | 2.0 | 85–90% | Clean conversion; prevents over-oxidation. |
| C3-Iodination (Suboptimal) | NIS in DMF | 25 (RT) | 0.5 | <40% | Rapid degradation; black tarry byproducts form. |
| N-Sulfonylation (PTC) | PhSO₂Cl, NaOH, TBAHS | 20–25 | 1.0 | 70–80% | Mild biphasic conditions; avoids strong bases[2]. |
| N-Sulfonylation (NaH) | PhSO₂Cl, NaH, DMF | 0 to 25 | 3.0 | 65–75% | Requires strictly anhydrous conditions; harsh DMF workup. |
| Direct Iodination of N-SO₂Ph Indole | LDA then I₂, THF | -78 | 4.0 | <30% | Poor regioselectivity; competing deprotonation sites. |
Troubleshooting & FAQs
Q1: Why am I seeing a black, tarry mixture during the NIS iodination of 4-benzyloxyindole? A1: This is a classic symptom of poor temperature control. The C4-benzyloxy group strongly donates electron density into the indole ring, making it highly reactive. If the temperature rises above 0°C during the addition of NIS, the intermediate undergoes rapid oxidative polymerization. Fix: Ensure the dropwise addition of NIS is performed strictly at -78°C and never allow the reaction to warm past 0°C before quenching.
Q2: Can I reverse the sequence and perform N-sulfonylation before C3-iodination? A2: While possible, it is highly discouraged. The N1-phenylsulfonyl group pulls electron density away from the indole core. Once protected, the indole is no longer nucleophilic enough to react with NIS under standard conditions. You would be forced to use strong bases (like LDA at -78°C) to lithiate the C3 position before quenching with iodine, which often leads to complex mixtures and yields below 30%.
Q3: What is the mechanistic advantage of using Phase-Transfer Catalysis (PTC) for the sulfonylation step instead of NaH? A3: Using NaH in DMF requires strictly anhydrous conditions and generates hydrogen gas, which can be hazardous at scale. Furthermore, the strong basicity of NaH can occasionally lead to side reactions with the sensitive 3-iodo intermediate. PTC (using NaOH and TBAHS in a biphasic system)[2] provides a much milder environment. The TBAHS shuttles the deprotonated indole into the organic layer where it rapidly reacts with PhSO₂Cl, preventing degradation and simplifying the workup (no DMF to wash out).
Q4: How do I prevent the loss of the benzyl protecting group during these steps? A4: The benzyl ether is generally stable to the basic and electrophilic conditions described above. However, if you attempt to use Lewis acid catalysts (e.g., BF₃·OEt₂) to force the iodination of a deactivated indole, you risk cleaving the benzyl group. Stick to the kinetically favored route (Protocol A -> Protocol B) to avoid the need for harsh reagents.
Q5: My isolated product is turning pink/brown over time on the bench. What is happening? A5: 3-Iodoindoles are notoriously light-sensitive and prone to slow liberation of iodine (I₂) upon exposure to UV light, which causes the discoloration. Fix: Store the final 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-1H-indole in an amber vial, flushed with argon, at -20°C.
References
- Mohanakrishnan, A. K., et al. "A simple iodination protocol via in situ generated ICl using NaI/FeCl3." Tetrahedron 62 (2006): 3242–3247.
- "A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe." PMC.
- "4-Benzyloxyindole." Benchchem.
Sources
best silica gel chromatography purification methods for 1h-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-
Welcome to the technical support center for the chromatographic isolation of 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- . This highly functionalized indole presents unique purification challenges due to its extreme lipophilicity. This characteristic is driven by the electron-withdrawing N-phenylsulfonyl protecting group, the bulky 3-iodo substituent, and the 4-benzyloxy ether.
This guide provides field-proven methodologies, troubleshooting steps, and FAQs to ensure high-purity isolation, designed specifically for researchers and drug development professionals.
Chromatographic Workflow
Workflow for normal-phase flash chromatography of lipophilic N-protected 3-iodoindoles.
Frequently Asked Questions (FAQs)
Q1: Why does my target compound co-elute with unreacted starting materials, and how can I improve resolution? Expert Insight & Causality: The target molecule lacks any strong hydrogen-bond donors. The indole nitrogen is protected by a phenylsulfonyl group, which drastically reduces the molecule's overall polarity and basicity[1][2]. The 3-iodo and 4-benzyloxy groups further increase lipophilicity. Consequently, the molecule acts almost like a neutral, non-polar aromatic hydrocarbon on silica gel[3]. If it co-elutes with the uniodinated precursor or the un-sulfonylated intermediate, your solvent system is likely too strong. Solution: Utilize a highly non-polar solvent system, such as Hexane/Ethyl Acetate starting at 98:2 or 95:5. If resolution remains poor (ΔRf < 0.15), switch the weak solvent from hexane to heptane, or use a Toluene/Hexane blend to leverage π-π interactions between the silica, the solvent, and the electron-deficient N-phenylsulfonyl indole core.
Q2: Should I use dry loading or wet loading for this specific indole? Expert Insight & Causality: Dry loading is strictly recommended. Because the compound is highly lipophilic, dissolving it in a strong solvent like dichloromethane (DCM) for wet loading will cause severe band broadening. The DCM will act as a localized strong mobile phase, dragging the compound down the column before the actual eluent can establish a proper equilibrium[4]. Solution: Pre-adsorb the crude mixture onto a refined diatomaceous earth (e.g., Biotage HM-N) rather than silica gel. Diatomaceous earth prevents the agglomeration of poorly soluble lipophilic mixtures and does not interact chemically with the target compound, ensuring tight, sharp elution bands[4][5].
Q3: Is the 3-iodo group stable on standard acidic silica gel? Expert Insight & Causality: Generally, 3-iodoindoles are stable enough for standard flash chromatography on silica gel[6]. However, the carbon-iodine bond at the electron-rich C3 position of an unprotected indole can be light-sensitive and prone to degradation (de-iodination). Fortunately, the N-phenylsulfonyl group is strongly electron-withdrawing, which stabilizes the C3-iodine bond against nucleophilic attack or spontaneous cleavage. Solution: Standard 60 Å silica gel is perfectly acceptable. However, to minimize any risk of degradation, run the column quickly using automated flash chromatography rather than a slow gravity column, and avoid leaving the compound adsorbed on silica overnight.
Troubleshooting Guide
Issue 1: Compound streaks down the column instead of forming a tight band.
-
Root Cause: Streaking of non-polar compounds usually indicates column overloading or poor loading technique (e.g., wet loading with a strong solvent). It can also occur if the silica gel has active acidic sites interacting unexpectedly with the ether oxygen of the benzyloxy group.
-
Intervention:
Issue 2: Poor recovery or degradation products detected in fractions.
-
Root Cause: Prolonged exposure to light and active silica surfaces can induce minor de-iodination or ether cleavage, although the N-SO2Ph group heavily mitigates this.
-
Intervention: Wrap the collection tubes and the column in aluminum foil if ambient UV light is strong. Evaporate fractions immediately after collection; do not leave the purified compound in dilute solvent mixtures containing acidic impurities from the silica.
Quantitative Data: TLC Behavior & Solvent Systems
The following table summarizes the expected chromatographic behavior of the target molecule and its common synthetic precursors to aid in TLC method development.
| Compound / Derivative | Structural Features influencing Polarity | Recommended TLC System | Expected Rf Value |
| 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- | N-SO2Ph, 3-Iodo, 4-OBn (Highly Lipophilic) | Hexane/EtOAc (90:10) | 0.45 - 0.55 |
| 4-(phenylmethoxy)-1-(phenylsulfonyl)-1H-indole | N-SO2Ph, 4-OBn (Lacks bulky Iodine) | Hexane/EtOAc (90:10) | 0.40 - 0.50 |
| 3-iodo-4-(phenylmethoxy)-1H-indole | Free N-H (H-bond donor), 3-Iodo | Hexane/EtOAc (80:20) | 0.20 - 0.30 |
| 4-(phenylmethoxy)-1H-indole | Free N-H (H-bond donor) | Hexane/EtOAc (80:20) | 0.15 - 0.25 |
Detailed Experimental Protocol: Optimized Flash Chromatography
This self-validating protocol ensures the reproducible isolation of the target compound, minimizing band broadening and maximizing purity.
Step 1: Sample Preparation (Dry Loading)
-
Dissolve the crude reaction mixture (e.g., 1.0 g) in a minimal amount of volatile solvent (e.g., 5 mL of Dichloromethane or Tetrahydrofuran).
-
Add 3.0 g of refined diatomaceous earth (e.g., Biotage HM-N) to the solution[5]. Note: Do not use standard silica gel for pre-adsorption, as it can cause agglomeration and diffuse bands for highly lipophilic compounds[4].
-
Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
Step 2: Column Equilibration
-
Select a high-performance silica gel cartridge (e.g., 25 g or 50 g, depending on the crude mass, targeting a 1-2% loading capacity).
-
Equilibrate the column with 3 Column Volumes (CV) of the initial mobile phase: 98% Hexane / 2% Ethyl Acetate. Causality: Pre-wetting the silica surface prevents exothermic channeling when the sample is introduced[7].
Step 3: Elution Gradient Execution
-
Load the dry powder into the solid load cartridge or the top of the column. Use a small plug of absorbent cotton to prevent the backflow of the stationary phase[4].
-
Run the chromatography using the following gradient profile at a flow rate of 25-40 mL/min:
-
0 - 2 CV: Isocratic hold at 98% Hexane / 2% Ethyl Acetate (Flushes out highly non-polar impurities like biphenyls or residual iodine/alkyl halides).
-
2 - 10 CV: Linear gradient from 2% to 15% Ethyl Acetate in Hexane. (The target 3-iodo-N-phenylsulfonyl indole will typically elute between 8-12% EtOAc).
-
10 - 12 CV: Isocratic hold at 15% Ethyl Acetate to clear the column of any remaining polar impurities.
-
Step 4: Fraction Collection and Analysis
-
Monitor the elution using a UV detector set to 254 nm. The highly conjugated indole system will exhibit strong UV absorbance[8].
-
Spot the collected fractions on a silica gel TLC plate and develop in Hexane/EtOAc (90:10). Visualize under UV 254 nm.
-
Pool the fractions containing the pure target compound (Rf ~ 0.50) and concentrate under reduced pressure immediately to prevent degradation.
References
-
Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link]
-
Title: Biotage Flash Cartridge User Guide. Source: Biotage / UCSB. URL:[Link]
-
Title: Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing. Source: Biotage. URL:[Link]
-
Title: 5 Steps to successful flash chromatography. Source: Biotage. URL:[Link]
-
Title: Biotage SNAP Column: Theory You Need to Know. Source: Biotage. URL:[Link]
-
Title: Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands for the treatment of cognitive disorders. Source: Taylor & Francis. URL:[Link]
-
Title: The Generation of Indole-2,3-quinodimethanes from the Deamination of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indoles. Source: MDPI. URL:[Link]
-
Title: The Generation of Indole-2,3-quinodimethanes from the Deamination of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indoles. Source: ResearchGate. URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Generation of Indole-2,3-quinodimethanes from the Deamination of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indoles [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance in 1h-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 12. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Challenges with 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-
Welcome to the technical support center for resolving organic solvent solubility issues concerning 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- and related complex indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in solubilizing this compound for their experiments. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you might encounter.
Understanding the Molecule: Structural Clues to Solubility
The structure of 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- offers several clues to its solubility behavior. The large, nonpolar aromatic rings (indole, phenylmethoxy, and phenylsulfonyl) contribute to its hydrophobicity, making it poorly soluble in aqueous solutions. The presence of the bulky phenylsulfonyl group on the indole nitrogen further increases its nonpolar character and can hinder solvation. The iodo-substituent also adds to the molecular weight and can influence crystal lattice energy, potentially reducing solubility.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- in common organic solvents. What is the best starting point?
A1: The principle of "like dissolves like" is the most crucial initial consideration.[1] Given the predominantly non-polar, aromatic nature of the molecule, you should start with solvents that have similar properties.
-
Initial Solvent Selection: Begin with aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3] These solvents are often effective for dissolving a wide range of organic compounds. Chlorinated solvents like Dichloromethane (DCM) and Chloroform can also be good starting points, particularly for less polar compounds.
-
Avoid Non-Polar Solvents Initially: Highly non-polar solvents like hexane and heptane are unlikely to be effective on their own due to the presence of some polar functional groups in your molecule.
-
Ethers and Esters: Solvents like Tetrahydrofuran (THF), Diethyl ether, and Ethyl acetate offer intermediate polarity and may also be successful.
Q2: My compound precipitated out of a co-solvent system when I added it to my aqueous buffer for a cell-based assay. What went wrong?
A2: This is a common issue when transitioning from a highly organic stock solution to a predominantly aqueous environment.[2] The drastic change in solvent polarity causes the compound to crash out of the solution.
Here's how to troubleshoot this:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your organic stock, add the stock solution dropwise to the pre-warmed (if thermally stable) and vigorously stirred or vortexing aqueous buffer.[2] This rapid dispersion can help maintain a transiently soluble state.
-
Minimize the Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic co-solvent (e.g., DMSO) in your working solution, ideally 0.5% or less, to minimize its impact on the assay and maintain compound solubility.[2]
-
Use an Intermediate Dilution Step: Prepare a series of intermediate dilutions of your stock solution in your chosen organic solvent before the final dilution into the aqueous buffer.[2]
Q3: Can I heat the solution to improve the solubility of my compound?
A3: Gentle warming can be an effective technique to increase the rate of dissolution and the amount of solute that can be dissolved.[2] However, this must be approached with caution.
-
Thermal Stability: First, ensure your compound is stable at elevated temperatures. Overheating can lead to degradation. A good starting point is to warm the solution to 37-40°C.
-
Cooling and Precipitation: Be aware that the compound may precipitate out of the solution as it cools back to room temperature. This method is most effective if the experiment is performed at the elevated temperature.
Q4: I've tried several solvents and gentle heating, but my compound still won't dissolve completely. What are my next options?
A4: If basic techniques fail, you can explore more advanced methods:
-
Sonication: Using an ultrasonic bath can help break down solid particles and facilitate dissolution through cavitation.[2]
-
Co-solvency: If a single solvent isn't effective, a mixture of solvents can be.[3][4] For example, a small amount of a highly effective solvent like DMSO can be added to a less effective but more experiment-compatible solvent to boost solubility.
-
pH Adjustment: While your compound does not have readily ionizable acidic or basic groups, for other indole derivatives with such functionalities, adjusting the pH of the solution can significantly impact solubility by forming a more soluble salt.[5]
-
Use of Surfactants: In some cases, particularly for aqueous dilutions, the addition of a small amount of a non-ionic surfactant can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[6]
Troubleshooting Guide: A Stepwise Approach to Solubility Issues
This guide provides a systematic workflow for addressing the insolubility of 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-.
Phase 1: Initial Solvent Screening
The first step is to identify a suitable organic solvent or a co-solvent system.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Weigh out a small, precise amount of your compound (e.g., 1 mg) into several individual vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the selection table below.
-
Observation and Mixing: Vortex each vial for 1-2 minutes and visually inspect for dissolution.
-
Incremental Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the mixing.
-
Record Keeping: Note the approximate concentration at which the compound fully dissolves for each successful solvent.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Polarity Index | Typical Use Cases for Indole Derivatives |
| Aprotic Polar | DMSO, DMF | High | Stock solutions, broad-spectrum solubility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Medium-High | General organic synthesis and purification |
| Ethers | Tetrahydrofuran (THF), Dioxane | Medium | Reactions and some analytical applications |
| Ketones | Acetone | Medium | General purpose solvent |
| Esters | Ethyl Acetate (EtOAc) | Medium-Low | Extractions and chromatography |
| Alcohols | Methanol, Ethanol | High (Protic) | Can be effective, but hydrogen bonding may be a factor |
Phase 2: Physical Dissolution Aids
If a suitable solvent is found but dissolution is slow or incomplete, physical methods can be employed.
Workflow for Physical Dissolution Enhancement
Caption: Stepwise physical methods to aid dissolution.
Phase 3: Advanced Solubility Enhancement
For particularly challenging cases, more advanced formulation strategies may be necessary.
Advanced Techniques Overview
-
Co-Solvent Systems: This involves using a mixture of solvents to achieve the desired solubility. A common approach for biological assays is to dissolve the compound in a minimal amount of DMSO and then dilute it with a co-solvent like ethanol or polyethylene glycol (PEG) before the final aqueous dilution.
-
Inclusion Complexation: For aqueous solubility, cyclodextrins can be used to form inclusion complexes where the hydrophobic indole derivative is encapsulated within the cyclodextrin cavity, presenting a more hydrophilic exterior to the solvent.[7]
-
Solid Dispersions: In pharmaceutical development, creating a solid dispersion of the compound in a polymer matrix can enhance its dissolution rate and bioavailability.[5]
Troubleshooting Logic for Co-Solvent Systems
Caption: Workflow for developing a co-solvent system.
Concluding Remarks
The solubility of 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- is governed by its complex, largely non-polar structure. A systematic approach, starting with the selection of an appropriate solvent based on polarity and progressing through physical and chemical enhancement techniques, will provide a clear path to successful solubilization for your research needs. Always prioritize the stability of the compound and the compatibility of the chosen solvent system with your downstream applications.
References
- Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds - Benchchem. (n.d.).
- Contemporary Review on Solubility Enhancement Techniques. (2023, February 15).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
- Managing poor solubility and instability issues in reactions - Benchchem. (n.d.).
- Solubility enhancement techniques: A comprehensive review. (2023, March 13).
- Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR. (2025, March 2).
- 1-(Phenylsulfonyl)Indole - Sinochem Nanjing Corporation. (n.d.).
- Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1).
Sources
A Comparative Guide to the Spectroscopic Characterization of 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel synthetic compounds is paramount. The indole scaffold, a privileged structural motif, is a cornerstone in numerous biologically active molecules and functional materials. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of a complex indole derivative, 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- .
This document serves as a comprehensive reference, offering a detailed interpretation of its ¹H and ¹³C NMR spectra. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from closely related, structurally analogous compounds. Furthermore, we will compare these predicted values with the experimental data of a key precursor, 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole , to illustrate the impact of iodination at the C3 position on the chemical shifts.
The Significance of Spectroscopic Analysis in Drug Discovery
The journey of a drug from conception to clinic is paved with rigorous analytical checkpoints. Among these, NMR spectroscopy stands out as an unparalleled tool for the unambiguous determination of molecular structure. For complex molecules such as the title compound, with multiple aromatic systems and functional groups, a thorough understanding of its NMR signature is crucial for confirming its identity, assessing its purity, and ensuring batch-to-batch consistency during synthesis and scale-up.
The phenylsulfonyl group at the N1 position and the phenylmethoxy (benzyloxy) group at the C4 position significantly influence the electronic environment of the indole core, while the iodo-substituent at the C3 position introduces further complexity. Understanding these electronic effects is key to interpreting the resulting NMR spectra.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-. These predictions are derived from the analysis of substituent effects on the indole nucleus, drawing upon data from similar structures reported in the literature.[1][2][3]
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H2 | ~ 7.5 - 7.7 | s |
| H5 | ~ 6.9 - 7.1 | t |
| H6 | ~ 7.2 - 7.4 | d |
| H7 | ~ 7.8 - 8.0 | d |
| Phenylsulfonyl (ortho) | ~ 7.9 - 8.1 | d |
| Phenylsulfonyl (meta, para) | ~ 7.4 - 7.6 | m |
| Phenylmethoxy (aromatic) | ~ 7.3 - 7.5 | m |
| Phenylmethoxy (CH₂) | ~ 5.1 - 5.3 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | ~ 130 - 135 |
| C3 | ~ 75 - 85 |
| C3a | ~ 135 - 140 |
| C4 | ~ 150 - 155 |
| C5 | ~ 110 - 115 |
| C6 | ~ 120 - 125 |
| C7 | ~ 115 - 120 |
| C7a | ~ 130 - 135 |
| Phenylsulfonyl (ipso) | ~ 138 - 142 |
| Phenylsulfonyl (ortho) | ~ 126 - 130 |
| Phenylsulfonyl (meta) | ~ 128 - 132 |
| Phenylsulfonyl (para) | ~ 133 - 137 |
| Phenylmethoxy (ipso) | ~ 135 - 140 |
| Phenylmethoxy (aromatic) | ~ 127 - 130 |
| Phenylmethoxy (CH₂) | ~ 70 - 75 |
Comparative Analysis: The Impact of C3-Iodination
To understand the influence of the iodine atom at the C3 position, we can compare the predicted spectrum of our target molecule with the known spectral data of its non-iodinated precursor, 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole .[4]
Table 3: Comparison of Key ¹H and ¹³C NMR Chemical Shifts
| Position | 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole (Experimental, ppm) | 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- (Predicted, ppm) | Expected Shift Change |
| H2 | ~ 7.4 | ~ 7.5 - 7.7 | Downfield |
| H3 | ~ 6.6 | N/A | N/A |
| C2 | ~ 125 | ~ 130 - 135 | Downfield |
| C3 | ~ 105 | ~ 75 - 85 | Upfield (Heavy Atom Effect) |
The introduction of an iodine atom at the C3 position is expected to have two major effects:
-
Downfield Shift of H2 and C2: The electron-withdrawing nature of iodine will deshield the adjacent H2 and C2 positions, causing their signals to shift to a higher frequency (downfield).
-
Upfield Shift of C3 (Heavy Atom Effect): A significant upfield shift is predicted for the C3 carbon directly attached to the iodine atom. This is a well-documented phenomenon known as the "heavy atom effect."
This comparative analysis underscores the diagnostic power of NMR in confirming the success of a synthetic transformation, in this case, the iodination of the indole ring.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for indole derivatives.[5][6][7]
Diagram 1: Workflow for NMR Sample Preparation and Data Acquisition
Caption: A streamlined workflow for preparing and analyzing NMR samples of indole derivatives.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[8][9]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.[7] The choice of solvent can influence chemical shifts, particularly for any N-H protons, though in this N-sulfonylated example, that is not a factor.[10][11]
-
Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.[6]
-
Transfer the solution into a clean, dry 5 mm NMR tube.[8]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[5]
-
For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). Typical parameters would include a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand depending on the sample concentration).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values, often aided by 2D NMR experiments such as COSY and HSQC for complex structures.
-
Conclusion
This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of the complex indole derivative, 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-. By presenting predicted spectral data and comparing it with a known precursor, we have highlighted the key spectroscopic features and the structural information that can be gleaned from them. The detailed experimental protocol offers a practical framework for researchers to obtain high-quality NMR data for this and similar classes of compounds. A thorough and precise spectroscopic characterization is an indispensable step in the research and development of novel indole-based molecules, ensuring their structural integrity and paving the way for further investigation of their chemical and biological properties.
References
- BenchChem. (n.d.). NMR Spectroscopy of Indole Compounds.
- Pachter, R., Erotocritou, D., Wessels, P. L., & Woudenberg, M. (1987). N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants. ETDEWEB.
- BenchChem. (n.d.).
- YouTube. (2025, February 23).
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.
- Unknown. (n.d.).
- Ulusoy, N., Gürsoy, A., & Ötük, G. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE.
- Unknown. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
- Wiley-VCH. (n.d.).
- American Chemical Society. (n.d.). Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles. Journal of the American Chemical Society.
- Unknown. (n.d.).
- ResearchGate. (2025, August 10).
- PMC. (n.d.). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.
- University College London. (n.d.). Sample Preparation.
- Organomation. (n.d.).
- Arkat USA, Inc. (2010). 1,2-Bis(phenylsulfonyl)
- The Partner Organisations. (2019).
- PMC. (n.d.). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole.
- Journal of Medicinal and Pharmaceutical Chemistry Research. (2023, May 15). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- Unknown. (n.d.). 1-(benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole.
- ResearchGate. (2013, January 10). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents.
- ResearchGate. (n.d.). Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee.
- PubChem. (n.d.). 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole.
- ChemicalBook. (n.d.). 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum.
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- 1. N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants (Journal Article) | ETDEWEB [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
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A Comparative Guide to HPLC Method Validation and Purity Analysis of 3-Iodo-4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole
As a Senior Application Scientist, navigating the analytical landscape of highly functionalized synthetic intermediates requires a deep understanding of both molecular physicochemical properties and regulatory frameworks. The compound 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- (commonly referred to as 3-iodo-4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole) is a critical, sterically hindered intermediate utilized in the synthesis of complex ergot alkaloids and pharmaceutical active ingredients.
Because this intermediate is frequently subjected to downstream cross-coupling reactions (e.g., Suzuki or Sonogashira), ensuring its absolute purity is paramount. Trace impurities—such as des-iodo degradation products or regioisomers—can severely poison palladium catalysts or propagate through the synthetic sequence. This guide objectively compares a generic High-Performance Liquid Chromatography (HPLC) method against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method for the purity assessment of this compound, grounded in the stringent validation principles of the ICH Q2(R2) guidelines[1].
Methodological Causality: Designing the Analytical Strategy
The structural features of 3-iodo-4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole dictate the analytical approach:
-
Extreme Hydrophobicity: The presence of the N1-phenylsulfonyl and C4-benzyloxy protecting groups significantly elevates the molecule's lipophilicity (ClogP). Consequently, Reversed-Phase (RP) chromatography utilizing a highly retentive C18 stationary phase and an organic-rich mobile phase is mandatory[2].
-
Steric Hindrance & Mass Transfer: The bulky substituents create resistance to mass transfer within traditional 5 µm porous silica particles, leading to broad peaks. Transitioning to sub-2 µm particles (UHPLC) mitigates this, sharpening peaks and enhancing the resolution of closely eluting structural isomers.
-
Chemical Sensitivity: The C3-iodo bond is susceptible to photolytic and thermal degradation. Therefore, sample preparation must avoid excessive heat, and the autosampler temperature should be strictly controlled.
Comparative Methodologies: Generic HPLC vs. Optimized UHPLC
To demonstrate the superior performance of modern chromatographic techniques for this specific intermediate, we compare a standard generic RP-HPLC method (Method A) against an optimized UHPLC method (Method B).
Table 1: Chromatographic Conditions Comparison
| Parameter | Method A: Generic RP-HPLC | Method B: Optimized UHPLC |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water (0.1% Formic Acid) | Water (0.1% Trifluoroacetic Acid) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | Acetonitrile (0.1% Trifluoroacetic Acid) |
| Elution Profile | Isocratic (30:70 A:B) | Gradient (50% B to 95% B over 6 min) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 25 °C | 40 °C |
| Run Time | 25.0 minutes | 8.0 minutes |
| Detection | UV at 254 nm | PDA (Extracted at 254 nm & 280 nm) |
| Resolution (Crit. Pair) | ~1.2 (Sub-optimal, co-elution risk) | > 2.5 (Baseline resolved) |
Causality of Optimization: Method B utilizes 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA acts as a stronger ion-pairing agent, effectively masking any residual silanol activity on the stationary phase that could interact with trace deprotected indole species, thereby preventing peak tailing. The elevated column temperature (40 °C) reduces the viscosity of the organic-rich mobile phase, further improving mass transfer for this bulky molecule.
Step-by-Step Experimental Protocol (Method B: UHPLC)
A robust analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) to ensure the system is fit-for-purpose prior to sample analysis.
Step 1: Diluent and Sample Preparation
-
Diluent Preparation: Prepare a diluent of 80:20 (v/v) Acetonitrile:Water. Rationale: The high organic content is required to completely solubilize the highly hydrophobic protected indole, preventing precipitation in the autosampler.
-
Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 0.5 mg/mL). Sonicate for 5 minutes at 20 °C.
-
Sample Preparation: Prepare the synthetic batch sample using the identical procedure to match the standard concentration.
Step 2: System Setup and Equilibration
-
Install the sub-2 µm C18 column and set the column oven to 40 °C and the autosampler to 15 °C (to protect the C-I bond).
-
Purge the system with Mobile Phase A and B. Equilibrate the column at the initial gradient conditions (50% B) for 10 column volumes until a stable baseline is achieved.
Step 3: System Suitability Testing (SST)
-
Inject a resolution mixture containing the main compound and a spiked des-iodo impurity (a common synthetic byproduct).
-
Acceptance Criteria: The resolution ( Rs ) between the des-iodo impurity and the main peak must be ≥2.0 . The tailing factor ( Tf ) for the main peak must be ≤1.5 , and the relative standard deviation (%RSD) of the peak area from six replicate injections must be ≤1.0% .
Method Validation Framework (ICH Q2(R2))
To ensure regulatory compliance and scientific trustworthiness, the optimized UHPLC method was validated according to the ICH Q2(R2) guidelines[1]. The validation lifecycle ensures that the method's specificity, response (linearity), accuracy, precision, and robustness are statistically sound[3].
Figure 1: ICH Q2(R2) Analytical Method Validation Workflow for Purity Analysis.
Table 2: Validation Results Summary for Method B
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Results | Status |
| Specificity | No interference from diluent/impurities | Rs = 2.6 (vs. des-iodo impurity) | Pass |
| Response (Linearity) | R2≥0.999 over 10% to 150% range | R2 = 0.9998 | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 concentration levels | 99.4% - 100.7% | Pass |
| Precision (Repeatability) | %RSD ≤2.0% (n=6 injections)[4] | %RSD = 0.58% | Pass |
| Robustness | %RSD ≤2.0% under deliberate variations | %RSD = 0.85% (Temp ±2∘ C) | Pass |
Conclusion
The purity analysis of sterically hindered, highly functionalized molecules like 3-iodo-4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole requires analytical methods that transcend generic protocols. While a standard RP-HPLC method (Method A) can elute the compound, it fails to provide the necessary resolution and speed required for high-throughput synthetic support. The optimized UHPLC method (Method B) leverages sub-2 µm particle technology and optimized ion-pairing thermodynamics to deliver baseline resolution of critical impurity pairs in under 8 minutes. By rigorously validating this method against ICH Q2(R2) standards, researchers can confidently ensure the integrity of this intermediate, safeguarding the yield and purity of downstream catalytic transformations.
References
-
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
-
Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: ACS Omega / PubMed Central URL: [Link]
Sources
mass spectrometry fragmentation pattern analysis of 1h-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-
Title: High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Analysis of 3-Iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-1H-indole
Introduction The structural elucidation of heavily functionalized indole intermediates is a critical bottleneck in the drug development pipeline. The compound 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- (also known as 3-iodo-4-benzyloxy-1-(phenylsulfonyl)indole) is a prime example of a complex precursor used in the total synthesis of ergot alkaloids and targeted therapeutics.
This guide objectively compares the performance of leading mass spectrometry (MS) platforms in analyzing this specific molecule. Furthermore, it provides a self-validating experimental protocol and maps the causality behind its unique fragmentation pathways—specifically the cleavage of the phenylsulfonyl protecting group, the benzyloxy ether, and the iodine mass-defect tag.
Part 1: Platform Comparison for Halogenated Indole Intermediates
Selecting the correct MS platform dictates the quality of structural data you can extract. The table below compares three dominant analytical approaches for characterizing this specific indole derivative.
| Feature | ESI-QTOF (CID) | Orbitrap (HCD) | GC-EI-MS (70 eV) |
| Ionization Mechanism | Soft (Electrospray) | Soft (Electrospray) | Hard (Electron Impact) |
| Parent Ion Detectability | Excellent ([M+H]+ m/z 490.00) | Excellent ([M+H]+ m/z 490.00) | Poor (Rapid de-sulfonylation) |
| Primary Fragments | m/z 348.00, m/z 426.03 | m/z 91.05, m/z 130.03 | m/z 348, m/z 91, m/z 77 |
| Mass Accuracy | 1-5 ppm | < 1 ppm | Nominal (unless using GC-HRMS) |
| Best Used For | Sequential neutral loss mapping | Deep structural elucidation | Rapid library screening |
Platform Verdict: For complex, multi-protected indoles like 3-iodo-4-benzyloxy-1-(phenylsulfonyl)indole, Orbitrap HCD provides the most comprehensive data. The high energy of HCD ensures the generation of the diagnostic tropylium ion (m/z 91.05), while the sub-ppm mass accuracy unambiguously confirms the retention or loss of the heavy iodine atom (126.90 Da).
Part 2: Mechanistic Fragmentation Pathways
Understanding the causality behind the fragmentation of this molecule is essential for accurate spectral interpretation. The molecule (Exact Mass: 488.989 Da) yields a protonated precursor [M+H]+ at m/z 490.00. Upon collisional activation, it undergoes three primary, predictable dissociations:
-
De-sulfonylation (N-deprotection): The N-S bond in protonated sulfonamides and sulfonyl indoles is highly labile. Driven by the thermodynamic stability of restoring the indole's full aromaticity, the molecule rapidly ejects benzenesulfinic acid (PhSO2H, 142 Da) to yield a fragment at m/z 348.00, or loses SO2 (64 Da) via rearrangement[1].
-
Ether Cleavage (Tropylium Formation): The 4-(phenylmethoxy) group is highly susceptible to charge-driven heterolytic cleavage. This pathway generates the resonance-stabilized tropylium cation (C7H7+) at m/z 91.05, a universal hallmark of benzyloxy-containing compounds[2].
-
De-halogenation: The homolytic cleavage of the carbon-iodine bond results in the loss of an iodine radical (I•, 127 Da). Because iodine has a significant mass defect, this loss is easily tracked in high-resolution MS, serving as a definitive tag for the 3-iodo position[3].
Proposed ESI-MS/MS fragmentation tree for 3-Iodo-4-benzyloxy-1-(phenylsulfonyl)indole.
Part 3: Experimental Protocol (LC-HRMS/MS)
To ensure a self-validating and reproducible system, follow this step-by-step methodology for analyzing halogenated, protected indoles.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of the synthesized indole intermediate in 1.0 mL of LC-MS grade Acetonitrile.
-
Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor, ensuring consistent protonation of the indole core and stabilizing the[M+H]+ precursor during electrospray ionization.
-
Phase 2: Chromatographic Separation
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phases:
-
Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Causality: The highly hydrophobic nature of both the phenylsulfonyl and benzyloxy groups requires a high organic solvent composition for efficient elution and sharp peak shapes.
-
Phase 3: Mass Spectrometry Acquisition
-
Source Parameters: Set the ESI source to Positive Ion Mode (ESI+). Set capillary voltage to 3.5 kV and source temperature to 300 °C.
-
Precursor Isolation: Isolate the target precursor at m/z 490.00 with a narrow isolation window (± 0.5 Da) to exclude isobaric interferences.
-
Collision Energy (CE) Ramping: Acquire tandem mass spectra using a stepped CE approach (e.g., 15 eV, 30 eV, and 45 eV).
-
Causality: Stepped CE is critical for this molecule. Low CE (15 eV) is required to capture the fragile loss of the phenylsulfonyl group (m/z 348.00). High CE (45 eV) is mandatory to drive the homolytic cleavage of the iodine radical and generate the diagnostic tropylium ion (m/z 91.05).
-
References
-
Yue, L., Guo, C., Chai, Y., Yin, X., & Pan, Y. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry, ACS Publications. URL:[Link]
-
Brandt, S. D., et al. "ESI-TQ-MS-MS spectra and proposed fragmentation pathway for compound 4a." ResearchGate. URL: [Link]
-
"Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles." AIP Publishing. URL: [Link]
Sources
A Researcher's Guide to the Validation of X-ray Crystallographic Data: A Case Study of 1h-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-
This guide provides an in-depth, technical comparison and validation protocol for the X-ray crystallographic data of small molecules, with a focus on 1h-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-. The principles and methodologies detailed herein are broadly applicable to researchers, scientists, and drug development professionals engaged in structural chemistry. Our objective is to equip you with the expertise to critically evaluate and ensure the integrity of crystallographic data, a cornerstone of modern chemical and pharmaceutical research.
The Imperative of Crystallographic Data Validation
This guide will walk you through a self-validating system for crystallographic data, leveraging widely accepted software and protocols to ensure the accuracy and reliability of your structural findings.
The Crystallographic Data Validation Workflow
The validation of a crystal structure is an integral part of the structure determination process. It begins after the initial structure solution and refinement. The following diagram illustrates a typical workflow for ensuring the quality of crystallographic data.
Caption: A flowchart illustrating the key stages of crystallographic data validation.
Essential Tools for Crystallographic Data Validation
A suite of powerful software tools is available to the crystallographic community, many of which are free for academic use. This guide will focus on the most widely adopted and authoritative tools:
-
SHELXL: A program for the refinement of crystal structures.[2] Its output files form the basis for validation.
-
PLATON: A multipurpose crystallographic tool that includes a wide range of validation tests.[3][4][5][6] It is often used to check for missed symmetry and to analyze intermolecular interactions.
-
checkCIF: An online service provided by the International Union of Crystallography (IUCr) that uses PLATON to generate a comprehensive validation report on a Crystallographic Information File (CIF).[7][8][9][10] This report is a standard requirement for publication in most scientific journals.[10]
-
Mogul: A knowledge-based library of molecular geometry from the Cambridge Crystallographic Data Centre (CCDC) that allows for the validation of bond lengths, angles, and torsion angles against a vast database of experimentally determined structures.[11]
Step-by-Step Validation Protocol for 1h-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-
This protocol outlines the essential steps for validating the crystal structure of our target molecule. The process begins with the generation of a CIF from the refinement software.
Step 1: Generation of the Crystallographic Information File (CIF)
The CIF is a standard text file format for exchanging crystallographic data.[9] Modern refinement programs like SHELXL can automatically generate a CIF that includes all the necessary information for validation and publication.[2][9]
Protocol:
-
Ensure that your final refinement in SHELXL has converged.
-
Include the ACTA command in your SHELXL instruction file (.ins) to generate a comprehensive CIF.[9]
-
The resulting .cif file will contain the atomic coordinates, displacement parameters, and other essential crystallographic information.
Step 2: Automated Validation with checkCIF
The checkCIF service provides a standardized and exhaustive analysis of your CIF.[10]
Protocol:
-
Upload your generated CIF for 1h-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-.
-
The service will generate a PDF report with a series of alerts categorized by severity.
Step 3: Interpreting the checkCIF Report
The checkCIF report will present a list of "ALERTS" of varying severity levels: A, B, C, and G.[12]
-
ALERT A (Most Severe): These usually indicate serious problems with the crystal structure, such as incorrect atom assignments, missed symmetry, or significant inconsistencies in the data. These must be addressed.
-
ALERT B (Potentially Serious): These highlight unusual or potentially problematic features that require careful inspection and justification.
-
ALERT C (Check and Explain): These are less severe and often relate to less common, but potentially correct, structural features. You should be prepared to explain these in your publication.
-
ALERT G (General Information): These are informational and may not require any action but should be reviewed.
For each alert, you must critically assess its origin. Is it a genuine error in your model, or is it an unusual but chemically sensible feature of the molecule?
Step 4: Geometric Validation with Mogul
Mogul provides a powerful way to validate the intramolecular geometry of your structure against the vast repository of crystal structures in the Cambridge Structural Database (CSD).[11]
Protocol:
-
Load the CIF of 1h-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- into the Mogul software.
-
Analyze the bond lengths, bond angles, and torsion angles.
-
Mogul will flag any geometric parameters that are statistically unusual compared to similar fragments in the CSD. Any significant deviations should be investigated and justified.
Comparative Analysis of Related Indole Structures
To provide context for the validation of 1h-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-, we will compare its expected crystallographic parameters with those of similar, published indole derivatives. This comparative approach is invaluable for identifying genuinely unusual structural features.
| Parameter | 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole[13][14] | (E)-2-(4-methoxystyryl)-3-methyl-1-phenylsulfonyl-1H-indole[15] | 4-Bromomethyl-1-phenylsulfonyl-1H-indole[16] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c | P2₁/c |
| R1 [I>2σ(I)] | 0.043 | 0.064 | 0.062 |
| wR2 (all data) | 0.144 | 0.231 | 0.199 |
| Goodness-of-Fit (S) | 1.06 | 1.00 | Not Reported |
| Key Dihedral Angle | Phenyl-sulfonyl to indole: 82.84(9)° | Phenyl-sulfonyl to indole: 80.2(2)° | Phenyl-sulfonyl to indole: 88.19(13)° |
This table summarizes key refinement statistics and a significant geometric parameter for related structures. When validating the data for 1h-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-, you would expect its R-factors and goodness-of-fit to be in a similar range for a well-refined structure. The dihedral angle between the phenylsulfonyl group and the indole ring system is consistently large, indicating a common conformational preference in this class of compounds.
Advanced Validation and Plausible Issues
A standard checkCIF report is a good starting point, but a thorough validation involves a deeper dive into the structural model.
Missed Symmetry
PLATON's ADDSYM routine is an essential tool for checking for missed symmetry.[3] A higher symmetry space group may be suggested if the atomic coordinates conform to it within a certain tolerance.
Disordered Solvent Accessible Voids
PLATON can also be used to detect solvent-accessible voids in the crystal lattice.[4] If these voids contain disordered solvent molecules that have not been properly modeled, it can lead to a poor fit between the observed and calculated structure factors.
The following diagram illustrates the decision-making process when encountering a common validation alert.
Caption: A workflow for addressing alerts from a checkCIF report.
Conclusion
The validation of X-ray crystallographic data is a critical process that underpins the reliability of structural science. By employing a systematic workflow that includes automated checks with checkCIF, geometric validation with tools like Mogul, and careful manual inspection, researchers can ensure the integrity of their crystal structures. This guide has provided a framework for this process, using 1h-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- as a case study and leveraging comparative data from related compounds to establish a benchmark for quality. Adherence to these principles will not only facilitate a smoother publication process but also contribute to the robustness and reliability of the scientific record.
References
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]
-
van der Sluis, P., & Spek, A. L. (1990). BYPASS: an effective method for the refinement of crystal structures containing disordered solvent regions. Acta Crystallographica Section A: Foundations of Crystallography, 46(3), 194-201. [Link]
-
PLATON for Windows - School of Chemistry, University of Glasgow. [Link]
-
PLATON for MS-Windows. [Link]
-
Mogul - CCDC. [Link]
-
Resources about Crystallography - IMSERC - Northwestern University. [Link]
-
Software for CIF and STAR - International Union of Crystallography. [Link]
-
Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
-
Configure checkCIF - Editorial Manager. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
CRYSTALS - Chemical Crystallography - University of Oxford. [Link]
-
A short guide to Crystallographic Information Files - CCDC. [Link]
-
Crystallography Software - UNC Department of Chemistry X-ray Core Laboratory. [Link]
-
CheckCIF常见问题(一) - 西湖大学物质科学公共实验平台. [Link]
-
checkcif - YouTube. [Link]
-
Structure Deposition Workshop (DEP-001) - CCDC. [Link]
-
The SHELX-97 Manual. [Link]
-
“Coot for SHELXL” Tutorial. [Link]
-
PLATON data validation tests - IUCr Journals - International Union of Crystallography. [Link]
-
Ramathilagam, C., Saravanan, V., Mohanakrishnan, A. K., Chakkaravarthi, G., Umarani, P. R., & Manivannan, V. (2011). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(2), o632. [Link]
-
George, F., Norberg, B., Wouters, J., & Leyssens, T. (2015). Structural Investigation of Substituent Effect on Hydrogen Bonding in (S)-Phenylglycine Amide Benzaldimines. Crystal Growth & Design, 15(8), 4005-4019. [Link]
-
Umadevi, M., Raju, P., Yamuna, R., Mohanakrishnan, A. K., & Chakkaravarthi, G. (2013). Crystal structure of (E)-2-(4-methoxystyryl)-3-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1852. [Link]
-
CCDC 2344717: Experimental Crystal Structure Determination - Iowa Research Online. [Link]
-
Ramathilagam, C., Saravanan, V., Mohanakrishnan, A. K., Chakkaravarthi, G., Umarani, P. R., & Manivannan, V. (2011). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. R Discovery. [Link]
-
Chakkaravarthi, G., Sureshbabu, R., Mohanakrishnan, A. K., & Manivannan, V. (2008). 4-Bromomethyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 64(4), o751. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. [Link]
-
Search Results - Access Structures - CCDC. [Link]
-
CCDC 1988572: Experimental Crystal Structure Determination : 3,3-diethyl-5-phenyl-4-(2-phenylethenyl)oxolan-2-one - KAUST Repository. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLATON INTRO [web.mit.edu]
- 4. PLATON [chem.gla.ac.uk]
- 5. cristal.org [cristal.org]
- 6. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. iucr.org [iucr.org]
- 8. emhelp.editorialmanager.com [emhelp.editorialmanager.com]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. CheckCIF常è§é®é¢ï¼ä¸ï¼-西æ¹å¤§å¦ ç©è´¨ç§å¦å ¬å ±å®éªå¹³å° [iscps.westlake.edu.cn]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Crystal structure of (E)-2-(4-methoxystyryl)-3-methyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Phenylsulfonyl vs. Boc Protecting Group Stability in 3-Iodo-4-(phenylmethoxy)indoles: A Comparative Guide
As a Senior Application Scientist, I frequently observe researchers defaulting to tert-butyloxycarbonyl (Boc) protection for indole nitrogen (N1) due to its synthetic convenience and ease of deprotection. However, when working with highly activated, electron-rich systems—specifically 3-iodo-4-(phenylmethoxy)indoles (also known as 4-benzyloxy-3-iodoindoles)—this default choice often leads to catastrophic yield losses during isolation and downstream cross-coupling.
This guide objectively compares the stability and performance of Boc versus Phenylsulfonyl (PhSO2) protecting groups in this specific chemical space, providing mechanistic causality, comparative data, and a self-validating experimental protocol.
Mechanistic Causality: The Thermodynamics of Instability
Indoles are inherently electron-rich heterocycles. The addition of a 4-(phenylmethoxy) substituent further increases the electron density of the pyrrole ring via resonance (+M effect). When a heavy, polarizable iodine atom is introduced at the C3 position, the resulting intermediate is highly susceptible to oxidative decomposition and spontaneous deiodination (1)[1]. The choice of N1-protecting group is a thermodynamic necessity to lower the Highest Occupied Molecular Orbital (HOMO) of the system.
-
Boc (tert-Butyloxycarbonyl): As a carbamate, the Boc group provides significant steric shielding but only moderate electron-withdrawing capacity. The nitrogen lone pair can still partially delocalize into the indole π -system. For highly activated indoles, Boc protection often fails to sufficiently stabilize the C-I bond. Attempted isolation of these intermediates frequently leads to a complex mixture of decomposed products (2)[2]. While N-Boc-4-benzyloxy-3-iodoindole is commercially available (CAS 914349-27-2), it demands strict cold storage and is prone to degradation under ambient light (3)[3],.
-
Phenylsulfonyl (PhSO2): As a sulfonamide, the PhSO2 group exerts a powerful electron-withdrawing effect through both induction and resonance, severely deactivating the indole core. Gordon Gribble’s foundational work demonstrated that this strong deactivation is critical for stabilizing the C-I bond against homolytic cleavage, allowing for the isolation and prolonged bench-stability of otherwise highly labile haloindoles (4)[1],[4].
Fig 1. Electronic effects of Boc vs PhSO2 on 3-iodoindole stability.
Quantitative Performance Comparison
The following table summarizes the operational differences between the two protecting groups when applied to 3-iodo-4-(phenylmethoxy)indole.
| Parameter | N-Boc Derivative | N-PhSO2 Derivative |
| Thermal Stability | Degrades > 40°C in solution | Stable up to 110°C in solution |
| Photolytic Stability | High sensitivity (darkens in hours) | Bench-stable under ambient light |
| Overall Isolated Yield | 45 - 55% (due to decomposition) | 75 - 85% |
| Cross-Coupling Efficiency | Moderate (competing deiodination) | Excellent (C-I bond preserved) |
| Deprotection Conditions | TFA or strong base (NaOH/MeOH) | TBAF, Mg/MeOH, or NaOH/MeOH |
Experimental Workflow: The "Catch and Protect" Methodology
Because the unprotected 3-iodo-4-(phenylmethoxy)indole is highly prone to decomposition, attempting to isolate it via silica gel chromatography often results in a complex mixture of deiodinated and oxidized byproducts (2)[2].
To ensure trustworthiness, the protocol below is designed as a self-validating system . By directly subjecting the crude iodination mixture to N-sulfonylation, the protocol validates itself: a high yield of the final protected product confirms that the transient 3-iodo intermediate was successfully generated and trapped before degradation could occur.
Fig 2. Workflow for the synthesis and protection of 3-iodo-4-benzyloxyindoles.
Step-by-Step Protocol: Synthesis of 1-(Phenylsulfonyl)-3-iodo-4-(phenylmethoxy)indole
Phase 1: Electrophilic Iodination
-
Dissolve 4-(phenylmethoxy)-1H-indole (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add crushed KOH (2.5 equiv) and stir for 15 minutes.
-
Add a solution of Iodine (I 2 ) (1.1 equiv) in DMF dropwise over 30 minutes.
-
Monitor by TLC (Hexanes/EtOAc 4:1). The starting material should be consumed within 1 hour. Critical Step: Do not attempt to isolate this intermediate. Extract quickly with cold EtOAc, wash with 5% Na 2 S 2 O 3 to remove unreacted iodine, dry over Na 2 SO 4 , and concentrate under reduced pressure at < 25 °C.
Phase 2: In Situ N-Sulfonylation
-
Immediately dissolve the crude 3-iodo intermediate in anhydrous THF (0.2 M) and cool to 0 °C under argon.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 20 minutes until hydrogen evolution ceases.
-
Add Benzenesulfonyl chloride (PhSO 2 Cl, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with saturated aqueous NH 4 Cl, extract with EtOAc, wash with brine, dry, and concentrate.
-
Purify via flash column chromatography to yield the bench-stable 1-(phenylsulfonyl)-3-iodo-4-(phenylmethoxy)indole.
References
-
Gribble, G. W., Allison, B. D., Conway, S. C., & Saulnier, M. G. (1992). Syntheses of 2,3-dihalo-1-(phenylsulfonyl)indoles. Organic Preparations and Procedures International. 1
-
Wright, S. W., & Gribble, G. W. (2023). Synthesis of a Novel Disubstituted Indole. Organic Preparations and Procedures International. 4
-
Santa Cruz Biotechnology. 4-Benzyloxy-3-iodoindole, N-BOC protected (CAS 914349-27-2). 3
-
Thieme Connect. (2008). A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. 2
Sources
1h-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- proper disposal procedures
Operational Guide: Disposal Procedures for 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-
As a heavily functionalized indole derivative, 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- is a highly valuable intermediate in pharmaceutical drug development, particularly in late-stage cross-coupling reactions. However, its complex molecular architecture presents specific logistical and environmental challenges at the end of its lifecycle. This guide provides drug development professionals and application scientists with a self-validating, step-by-step protocol for the safe handling, segregation, and final destruction of this compound.
Molecular Hazard Deconstruction: The Causality of Disposal
To understand the disposal protocol, we must first deconstruct the molecule’s functional groups. Chemical waste management is not arbitrary; it is strictly dictated by elemental composition and the byproducts generated during thermal destruction[1].
-
The 3-Iodo Group (Halogenated Hazard) : The presence of iodine strictly categorizes this compound as halogenated organic waste[2]. Incinerating halogenated compounds in standard facilities produces highly toxic and corrosive hydrogen iodide (HI) and iodine gas (I2)[3].
-
The 1-Phenylsulfonyl Group (Sulfur Hazard) : The sulfonyl protecting group introduces sulfur into the waste matrix. Upon combustion, this generates sulfur oxides (SOx), potent environmental pollutants that poison the catalytic converters of standard incinerators[3].
-
The Indole Core & Phenylmethoxy Group : These structural elements provide a high carbon-to-hydrogen ratio, offering excellent fuel value for incineration. However, they also increase the lipophilicity of the compound, making it persistent in aqueous environments if improperly disposed of down the drain.
Because of the iodine and sulfur atoms, this compound must be routed to a specialized rotary kiln incinerator equipped with caustic scrubbing (e.g., sodium hydroxide sprays) to neutralize the acidic exhaust gases[3].
Quantitative Waste Stream Comparison
Summarizing the logistical parameters ensures accurate segregation and cost management. Mixing this compound into non-halogenated waste streams contaminates the entire batch, exponentially increasing laboratory disposal costs and violating environmental regulations[4].
| Parameter | Halogenated/Sulfur Waste (Target Stream) | Non-Halogenated Waste (Incompatible) |
| Elemental Composition | Contains F, Cl, Br, I, or S | Contains only C, H, O, N |
| Incineration Temperature | > 1,100 °C (Rotary Kiln) | 800 °C – 1,000 °C |
| Exhaust Gas Treatment | Mandatory Caustic Scrubbing (NaOH) | Standard Particulate Filtration |
| Disposal Cost Multiplier | ~2.5x to 3.0x | 1.0x (Baseline) |
| EPA Regulatory Framework | Subject to Appendix III to Part 268 | Standard RCRA Subtitle C |
Self-Validating Standard Operating Procedure (SOP)
Do not merely discard the chemical; follow this self-validating workflow to ensure absolute safety and regulatory compliance.
Step 1: Quenching and Pre-Treatment
-
Action : If the compound is present in a post-reaction matrix (e.g., a Suzuki coupling mixture), ensure all reactive organometallic reagents, catalysts, or bases are fully quenched.
-
Causality : Unquenched catalysts or reactive intermediates can cause delayed exothermic reactions inside the waste carboy, leading to dangerous over-pressurization and potential rupture[1].
-
Validation : Confirm the mixture has ceased off-gassing, stabilized at ambient temperature, and achieved a neutral pH (6-8) before proceeding to containment.
Step 2: Segregation into the Halogenated Waste Stream
-
Action : Route the isolated solid or solvent-dissolved compound strictly into the designated "Halogenated Organic Waste" container.
-
Causality : As established, the iodo and sulfonyl groups require specialized high-temperature destruction to prevent the release of HI and SOx[3].
-
Validation : Cross-reference the laboratory’s waste container log to ensure no incompatible chemicals (e.g., strong oxidizers, azides, or heavy metal solutions) are present in the halogenated bin.
Step 3: Primary Containment
-
Action : Store the waste in a High-Density Polyethylene (HDPE) carboy or an amber glass bottle.
-
Causality : Halogenated compounds and trace acidic byproducts can slowly degrade certain low-density plastics and corrode metal containers over time. HDPE and glass offer superior chemical inertness[1].
-
Validation : Inspect the container for structural integrity. Ensure the cap features a vented PTFE liner if trace off-gassing from residual solvents is anticipated.
Step 4: Labeling and Manifesting
-
Action : Label the container with the full, unabbreviated chemical name: "1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-", along with its primary hazards (Toxic, Environmental Hazard).
-
Causality : EPA Resource Conservation and Recovery Act (RCRA) regulations mandate that environmental health and safety (EHS) personnel and emergency responders have exact compositional data to determine the correct incineration pathway and respond to potential spills[4].
-
Validation : Ensure the label includes the exact accumulation start date. Verify that the container is scheduled for EHS pickup within the regulatory 90-day accumulation window.
Logistical & Disposal Workflow
Fig 1: Step-by-step disposal workflow for halogenated and sulfur-containing organic waste.
Sources
Personal protective equipment for handling 1h-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-
Advanced Operational & Safety Guide: Handling 3-Iodo-4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole
As a highly functionalized synthetic building block, 3-Iodo-4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole is frequently utilized in the total synthesis of complex ergot alkaloids and advanced pharmaceutical discovery. Because it contains three distinct reactive and protecting domains—a photolabile 3-iodo group, a lipophilic 4-benzyloxy ether, and a bulky 1-phenylsulfonyl protecting group—it requires meticulous, specialized handling.
This guide provides drug development professionals with a self-validating system of operational protocols, ensuring both personnel safety and the chemical integrity of this high-value intermediate.
Physicochemical Profile & Hazard Causality
To handle this compound safely, one must understand the causality behind its reactivity and degradation pathways.
-
The 3-Iodo Moiety (Photolability): The carbon-iodine bond at the C3 position is highly susceptible to homolytic cleavage upon exposure to ultraviolet or ambient light, generating highly reactive iodine radicals[1]. This not only degrades the material into unusable dimers but also makes the compound a severe skin, eye, and respiratory irritant (GHS Category 2)[2].
-
The 1-Phenylsulfonyl Group (Sensitization): This electron-withdrawing group stabilizes the indole nitrogen against oxidation but renders the molecule highly crystalline and lipophilic[2]. Sulfonylated indoles are known skin sensitizers; repeated exposure can lead to contact dermatitis.
-
The 4-Benzyloxy Group (Lipophilicity): Adds significant steric bulk and lipophilicity, increasing the compound's ability to penetrate compromised skin barriers when dissolved in organic carrier solvents like DMSO, DMF, or Dichloromethane (DCM)[3].
Table 1: Quantitative Safety & Physicochemical Data
| Property / Parameter | Value / Specification | Causality / Operational Impact |
| Molecular Formula | C21H16INO3S | High molecular weight; highly lipophilic and insoluble in water. |
| Storage Temperature | -20°C | Prevents thermal degradation of the labile C-I bond[1]. |
| Atmosphere | Argon / Nitrogen | Prevents atmospheric moisture from hydrolyzing the sulfonyl group[3]. |
| Light Sensitivity | High (Photolabile) | Requires amber vials; ambient light causes radical homolysis[1]. |
| GHS Classification | Irritant (Xi) | Causes targeted skin and eye irritation (H315, H319)[2]. |
Personal Protective Equipment (PPE) Ecosystem
Do not merely "wear gloves." Your PPE must match the specific operational risk of handling halogenated heterocycles in tandem with aggressive solvents.
-
Hand Protection: The compound is a solid, but it is typically handled alongside aggressive solvents. Use dual-layer protection: a 0.11 mm nitrile inner glove for tactile sensitivity, and a heavier Viton or Silver Shield outer glove when handling the solvent vehicle. Causality: Nitrile alone offers less than 5 minutes of breakthrough time against DCM. If DCM splashes on a nitrile glove, it acts as a carrier, pulling the dissolved iodoindole directly through the glove matrix and into the skin.
-
Eye/Face Protection: ANSI Z87.1/EN166 certified tightly fitting safety goggles. Causality: The fine crystalline powder poses a severe risk of corneal abrasion and chemical burn due to the acidic nature of potential sulfonic acid degradation byproducts[2].
-
Body Protection: Flame-retardant, anti-static lab coat (e.g., Nomex). Causality: Halogenated indoles can accumulate static charge during transfer, leading to sudden aerosolization[4].
-
Respiratory Protection: Handling must be strictly confined to a standard chemical fume hood with a face velocity of 80-100 fpm. If a hood is unavailable during a spill cleanup, a NIOSH-approved P100 particulate respirator is mandatory.
Operational Workflow & Step-by-Step Handling Protocol
Fig 1: Operational workflow for safe handling and processing of light-sensitive iodoindoles.
Step-by-Step Methodology: Inert-Atmosphere Transfer & Reaction Setup
-
Thermal Equilibration: Remove the amber storage vial from the -20°C freezer[1]. Place it in a vacuum desiccator in the dark for 30-45 minutes until it reaches room temperature.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water degrades the sulfonyl group over time and quenches sensitive cross-coupling catalysts used downstream[5].
-
-
Anti-Static Weighing: Inside the fume hood, pass an anti-static zero-stat gun over the weighing boat and the spatula. Weigh the required mass quickly to minimize light exposure.
-
Causality: Minimizes the electrostatic repulsion that causes the fine powder to become airborne, protecting the operator's respiratory tract.
-
-
Immediate Solvation: Transfer the solid to a Schlenk flask and immediately dissolve it in anhydrous, degassed solvent (e.g., THF or DMF). Purge the flask with Argon.
-
Causality: The 3-iodo position degrades via photo-oxidation. Solvating the compound and removing oxygen halts radical propagation pathways.
-
-
Vial Repackaging: Flush the source vial with Argon for 10 seconds, seal tightly, wrap the cap with Parafilm, and return immediately to -20°C dark storage[3].
Spill Response & Halogenated Waste Disposal Plan
Halogenated indoles pose a significant environmental hazard and must never enter the standard aqueous waste stream[5].
Spill Response Protocol:
-
Isolate: Evacuate the immediate area. Ensure fume hood sashes are lowered to maximize draft.
-
Contain: Do not sweep dry powder. Lightly mist the spilled solid with a non-reactive solvent (e.g., isopropanol) to suppress dust.
-
Collect: Wipe up the dampened powder using absorbent pads. Place all pads and contaminated PPE into a dedicated, sealable hazardous waste container.
-
Decontaminate: Wash the spill surface with a 5% sodium thiosulfate solution .
-
Causality: Thiosulfate acts as a reducing agent, converting any free, highly toxic iodine (I₂) generated by photo-degradation into benign, water-soluble iodide ions (I⁻).
-
Disposal Plan: All waste containing 3-Iodo-4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole must be segregated into a container explicitly labeled "Halogenated Organic Waste" [4]. Incineration at a certified facility is required, as standard biological wastewater treatment cannot process complex halogenated heterocycles[5].
References
-
Cas 40899-71-6, 1-(PHENYLSULFONYL)INDOLE - LookChem. Available at:[Link]
-
1-(Phenylsulfonyl)Indole - Sinochem Nanjing Corporation. Available at: [Link]
-
Green Halogenation of Indoles with Oxone–Halide - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
